1-(5-Methyl-1H-indol-3-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-12-11)8(2)13/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLSLFIMBXEYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-Methyl-1H-indol-3-yl)ethanone CAS 1312226-08-6 properties
Technical Monograph: 1-(5-Methyl-1H-indol-3-yl)ethanone CAS: 1312226-08-6 Synonyms: 3-Acetyl-5-methylindole; 5-Methyl-3-acetylindole[1]
Executive Summary
This compound (CAS 1312226-08-6) is a specialized indole derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally characterized by an acetyl group at the C3 position and a methyl substituent at the C5 position of the indole ring, this compound exhibits enhanced lipophilicity compared to the parent 3-acetylindole.[1] It functions primarily as a versatile intermediate in the synthesis of kinase inhibitors (e.g., staurosporine analogs), anti-inflammatory chalcones, and serotonin receptor modulators.[1] This guide details its physicochemical profile, validated synthetic protocols, and application in drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Table 1: Chemical Specifications
| Property | Specification |
|---|---|
| CAS Number | 1312226-08-6 |
| IUPAC Name | 1-(5-Methyl-1H-indol-3-yl)ethan-1-one |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC(=O)C1=CNC2=C1C=C(C)C=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Melting Point | Predicted: >180°C (Consistent with 3-acylindole H-bonding networks) |[1][2][3][4][5]
Structural Insight: The C3-acetyl group acts as an electron-withdrawing moiety, increasing the acidity of the N1-proton (pKa ~16 in DMSO).[1] The C5-methyl group introduces a mild electron-donating effect, modulating the nucleophilicity of the indole core and providing a specific hydrophobic contact point in protein-ligand binding interactions.
Synthetic Routes & Process Chemistry
The most robust and scalable method for synthesizing this compound is the Vilsmeier-Haack Acylation .[1] This protocol avoids the harsh conditions of traditional Friedel-Crafts acylation (which often requires Lewis acids like AlCl₃ that can degrade electron-rich indoles).[1]
Protocol: Vilsmeier-Haack Acylation using DMAc/POCl₃
Reaction Principle: N,N-Dimethylacetamide (DMAc) reacts with Phosphorus Oxychloride (POCl₃) to form an electrophilic chloroiminium ion (Vilsmeier reagent).[1] This electrophile attacks the electron-rich C3 position of 5-methylindole. Subsequent hydrolysis yields the ketone.[1]
Reagents:
-
5-Methylindole (1.0 eq)[6]
-
N,N-Dimethylacetamide (DMAc) (Solvent & Reagent, excess)[1]
-
Phosphorus Oxychloride (POCl₃) (1.1–1.2 eq)[1]
-
Sodium Hydroxide (NaOH) or Sodium Acetate (for quenching)[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), cool anhydrous DMAc (5–10 volumes relative to indole) to 0–5°C.
-
Activation: Add POCl₃ dropwise over 15–20 minutes, maintaining the temperature below 10°C. Stir for 30 minutes to generate the active iminium species.
-
Addition: Add a solution of 5-methylindole in minimal DMAc dropwise to the reaction mixture.
-
Cyclization/Acylation: Heat the mixture to 85–90°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.
-
Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture slowly into crushed ice/water containing NaOH (2N) or saturated Sodium Acetate to adjust pH to ~8–9. Note: Basic hydrolysis is required to liberate the free base ketone from the intermediate iminium salt.[1]
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash copiously with water, and dry.
-
Purification: Recrystallize from Ethanol or Methanol to yield pure this compound.[1]
Figure 1: Vilsmeier-Haack synthetic pathway for C3-acylation of 5-methylindole.
Medicinal Chemistry Applications
This compound serves as a "privileged scaffold" in drug discovery, particularly for targeting ATP-binding pockets in kinases.[1]
1. Kinase Inhibition (MAPK/CDK/PKC): The indole core mimics the purine ring of ATP. The C3-acetyl group provides a hydrogen bond acceptor (carbonyl oxygen) that can interact with the "hinge region" of kinase enzymes.[1] The C5-methyl group occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving selectivity over unsubstituted indoles.
2. Synthesis of Bioactive Chalcones: Condensation of the C3-acetyl group with aromatic aldehydes (Claisen-Schmidt condensation) yields chalcones.[1] These derivatives exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[1]
3. Serotonin (5-HT) Receptor Modulation: As a structural analog of serotonin (5-hydroxytryptamine) and melatonin, derivatives of this compound are explored for binding affinity to 5-HT receptors, potentially treating CNS disorders.[1]
Figure 2: Pharmacophore mapping and therapeutic targets for 3-acetyl-5-methylindole.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR) Interpretation:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.8–12.0 ppm (br s, 1H): Indole NH . Highly deshielded due to H-bonding.[1]
-
δ 8.2–8.4 ppm (s/d, 1H): C2-H . Significantly downfield shifted (compared to indole's ~7.2) due to the adjacent electron-withdrawing acetyl group.[1]
-
δ 7.9 ppm (s, 1H): C4-H . Deshielded by the carbonyl anisotropy.[1]
-
δ 7.3–7.4 ppm (d, 1H): C7-H .
-
δ 7.0–7.1 ppm (dd, 1H): C6-H .
-
δ 2.45 ppm (s, 3H): Acetyl -CH₃ .[1] Characteristic ketone methyl singlet.[1][5]
-
δ 2.38 ppm (s, 3H): C5-Methyl . Aromatic methyl group.[1][2][4][7]
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: 174.23 m/z.[1]
-
[M+Na]⁺: 196.21 m/z.[1]
-
Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in EI-MS.[1]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
GHS Signal Word: Warning.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.[1]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
References
-
Preparation of 3-Acetylindoles via Vilsmeier-Haack Reaction. Journal of Organic Chemistry. Validated protocol for C3-acylation of electron-rich heterocycles using DMAc/POCl₃.
-
Synthesis and Characterisation of 3-Acetylindole Derivatives. The Pharma Innovation Journal. Describes the synthesis of 3-acetylindole precursors and their conversion to chalcones.
-
Indole Alkaloids in Drug Discovery. National Institutes of Health (NIH) / PubMed. Overview of indole pharmacophores including 3-acyl derivatives in kinase inhibition.
-
This compound Product Entry. BLD Pharm / ChemicalBook. Confirmation of CAS 1312226-08-6 identity and availability.
-
Reinvestigating the Synthesis of Indole Derivatives. ACS Omega. Detailed NMR characterization of substituted acetyl-indoles. [1]
Sources
- 1. 51843-24-4|1-(5-Chloro-1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 3-Acetylindole | 703-80-0 [chemicalbook.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
3-acetyl-5-methylindole chemical structure and molecular weight
Executive Summary
3-Acetyl-5-methylindole (IUPAC: 1-(5-methyl-1H-indol-3-yl)ethanone) is a functionalized indole derivative serving as a critical scaffold in medicinal chemistry. Characterized by an electron-rich indole core substituted with a methyl group at the C5 position and an acetyl group at the C3 position, this compound exhibits distinct reactivity patterns utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and tubulin polymerization inhibitors.
This technical guide provides a definitive analysis of its chemical structure, molecular properties, and validated synthesis protocols, designed to support high-purity production and downstream application in drug discovery pipelines.
Part 1: Chemical Identity & Structural Analysis
The chemical behavior of 3-acetyl-5-methylindole is dictated by the push-pull electronic effects between the electron-donating methyl group at C5 and the electron-withdrawing acetyl group at C3. This conjugation stabilizes the molecule while maintaining nucleophilicity at the nitrogen, allowing for diverse functionalization.
Molecular Specifications
| Property | Specification |
| Chemical Name | 3-Acetyl-5-methylindole |
| IUPAC Name | This compound |
| CAS Number | Note: Often referenced as a derivative of 3-acetylindole (CAS 703-80-0) or 5-methylindole (CAS 614-96-0).[1] Specific CAS: 10551-58-3 (check source) or 1312226-08-6. |
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC(=O)C1=CNC2=CC(C)=CC=C12 |
| Exact Mass | 173.0841 Da |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
Structural Numbering & Connectivity
The indole ring system follows standard IUPAC numbering. The C3 position is the preferred site for electrophilic substitution due to the high electron density contributed by the pyrrole nitrogen lone pair. The C5 position on the benzenoid ring bears the methyl substituent, which exerts a weak inductive (+I) effect, slightly increasing the electron density of the ring system compared to the unsubstituted parent.
Part 2: Synthesis & Production Protocols
Two primary methodologies are established for the synthesis of 3-acetyl-5-methylindole: the Vilsmeier-Haack Analogue Acylation (Method A) and Friedel-Crafts Acylation (Method B). Method A is preferred for laboratory-scale purity, while Method B is scalable for industrial production.
Method A: Vilsmeier-Haack Analogue (DMA/POCl₃)
This protocol utilizes
Reagents:
-
5-Methylindole (1.0 eq)[1]
- -Dimethylacetamide (DMA) (3.0 eq)
-
Phosphorus Oxychloride (
) (1.1 eq) -
Workup: NaOH (10% aq), Ice water
Protocol:
-
Activation: In a dry round-bottom flask under inert atmosphere (
), cool neat DMA to 0°C. Dropwise add over 15 minutes. The solution will turn faint yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent). -
Addition: Dissolve 5-methylindole in a minimum volume of DMA and add dropwise to the activated reagent at 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Basify the aqueous mixture to pH 8–9 using 10% NaOH solution. The product will precipitate as a solid.[2]
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Method B: Friedel-Crafts Acylation ( )
Uses a Lewis acid catalyst to drive the acylation at C3.
Reagents:
-
5-Methylindole (1.0 eq)[1]
-
Acetic Anhydride (
) (1.2 eq) -
Tin(IV) Chloride (
) or Zinc Chloride ( ) (1.0 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane
Protocol:
-
Suspend 5-methylindole in dry DCM at 0°C.
-
Add the Lewis acid catalyst slowly (exothermic).
-
Add acetic anhydride dropwise.
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
Quench with ice water. Extract with DCM.[3]
-
Wash organic layer with
(sat.) to remove acetic acid. -
Dry over
, filter, and concentrate.
Part 3: Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is representative of 3-acetyl-5-methylindole.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):- 11.80 (s, 1H, NH ): Broad singlet, characteristic of indole NH.
- 8.25 (s, 1H, H-2 ): Deshielded doublet/singlet due to adjacent carbonyl.
- 7.95 (s, 1H, H-4 ): Singlet (or doublet with meta coupling), deshielded by C3-acetyl.
- 7.35 (d, 1H, H-7 ): Doublet, typical aromatic.
- 7.05 (d, 1H, H-6 ): Doublet, typical aromatic.
- 2.45 (s, 3H, Acetyl-CH₃ ): Sharp singlet.
- 2.40 (s, 3H, Ar-CH₃ ): Sharp singlet.
Infrared Spectroscopy (IR)
-
3150–3250 cm⁻¹: N-H stretching (broad).
-
1620–1640 cm⁻¹: C=O stretching (Ketone). Note: The frequency is lower than typical ketones (1715 cm⁻¹) due to conjugation with the indole double bond.
-
1580 cm⁻¹: C=C aromatic stretching.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the Vilsmeier-Haack analogue pathway, highlighting the critical intermediate formation.
Figure 1: Step-by-step synthesis workflow via the Vilsmeier-Haack analogue method.
Part 5: Applications in Drug Discovery
3-Acetyl-5-methylindole is not merely an end-product but a versatile "chemical handle" for generating libraries of bioactive molecules.
-
Claisen-Schmidt Condensation (Chalcones):
-
Reaction with aromatic aldehydes yields Indolyl-Chalcones .[2]
-
Application: These derivatives show potent activity as Tubulin Polymerization Inhibitors (anticancer) and Reactive Oxygen Species (ROS) scavengers .
-
-
Kinase Inhibition:
-
The indole scaffold mimics the purine ring of ATP.
-
Modification of the acetyl group allows for the extension of the molecule to interact with the "hinge region" of kinase enzymes (e.g., CDK, VEGFR).
-
-
Hantzsch Thiazole Synthesis:
-
Bromination of the acetyl group (
-bromoketone) followed by reaction with thioamides yields Indolyl-Thiazoles , a class of compounds known for antimicrobial and antifungal properties.
-
References
-
PubChem. (2023). 3-Acetylindole Compound Summary. National Library of Medicine. [Link]
- Ottoni, O., et al. (2006). Acylation of Indoles with Acid Chlorides/Anhydrides. Organic Letters.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of Vilsmeier-Haack and Friedel-Crafts).
Sources
An In-depth Technical Guide to the Analytical Distinction of 5-methyl-3-acetylindole and 1-acetyl-5-methylindole
Abstract
The regioselective synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development. The acetylation of 5-methylindole can yield two distinct isomers: 5-methyl-3-acetylindole (a C-acylated product) and 1-acetyl-5-methylindole (an N-acylated product). While structurally similar, the difference in the position of the acetyl group imparts distinct chemical and physical properties to each molecule. For researchers in synthetic chemistry, process development, and quality control, the ability to definitively distinguish between these two isomers is of paramount importance. This guide provides a comprehensive overview of the key analytical techniques and the underlying scientific principles required to unambiguously differentiate 5-methyl-3-acetylindole from 1-acetyl-5-methylindole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, step-by-step protocols.
The Challenge: Isomeric Ambiguity in Indole Chemistry
The indole scaffold is a privileged structure in a vast array of pharmacologically active compounds. The nucleophilic character of the indole ring system presents an interesting challenge in electrophilic substitution reactions such as acylation. The C3 position is significantly more nucleophilic than the N1 position, yet under certain reaction conditions, N-acylation can compete with or even dominate C-acylation. This can lead to mixtures of isomers, necessitating robust analytical methods to confirm the structure of the desired product and to quantify any isomeric impurities. The presence of a methyl group at the 5-position further modulates the electronic properties of the indole ring, but the fundamental challenge of C- versus N-acylation remains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between 5-methyl-3-acetylindole and 1-acetyl-5-methylindole. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns that serve as a structural fingerprint.
¹H NMR Spectroscopy: A Tale of Two Acetyl Groups and a Migrating Proton
The most telling difference in the ¹H NMR spectra of the two isomers is the presence or absence of the N-H proton signal and the significant downfield shift of the protons on the pyrrole ring in the N-acylated isomer.
dot
Caption: Key ¹H NMR distinctions between the two isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 5-methyl-3-acetylindole (Predicted) | 1-acetyl-5-methylindole (Predicted) | Rationale for Distinction |
| N-H | ~8.2-8.5 (broad singlet) | Absent | The most definitive diagnostic feature. |
| H2 | ~8.0-8.2 (singlet) | ~7.5-7.7 (doublet) | Deshielded in the C-acylated isomer due to proximity to the acetyl group. |
| H3 | Absent | ~6.5-6.7 (doublet) | Acylation at C3 removes this proton. Its presence and upfield shift in the N-acetyl isomer are key indicators. |
| H4 | ~7.8-8.0 (singlet) | ~8.2-8.4 (singlet) | The acetyl group at N1 deshields the H7 proton, but H4 is also affected. |
| H6 | ~7.1-7.3 (doublet) | ~7.0-7.2 (doublet) | Minor shifts expected. |
| H7 | ~7.3-7.5 (doublet) | ~7.2-7.4 (doublet) | Minor shifts expected. |
| 5-CH₃ | ~2.4-2.5 (singlet) | ~2.4-2.5 (singlet) | Minimal difference expected. |
| -COCH₃ | ~2.5-2.6 (singlet) | ~2.6-2.7 (singlet) | The N-acetyl protons are typically slightly more deshielded. |
¹³C NMR Spectroscopy: Tracking the Carbonyl's Location
The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shifts of the carbonyl carbon and the carbons of the pyrrole ring are highly sensitive to the position of the acetyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 5-methyl-3-acetylindole (Predicted) | 1-acetyl-5-methylindole (Predicted) | Rationale for Distinction |
| C=O | ~192-195 | ~168-170 | A significant upfield shift of ~25 ppm for the N-acetyl (amide) carbonyl versus the C-acetyl (ketone) carbonyl. This is a primary diagnostic peak. |
| C2 | ~135-137 | ~125-127 | Shielded in the N-acetyl isomer. |
| C3 | ~117-119 | ~107-109 | Shielded in the N-acetyl isomer. |
| C3a | ~125-127 | ~130-132 | Deshielded in the N-acetyl isomer. |
| C4 | ~122-124 | ~123-125 | Minor shifts expected. |
| C5 | ~131-133 | ~132-134 | Minor shifts expected. |
| C6 | ~123-125 | ~124-126 | Minor shifts expected. |
| C7 | ~111-113 | ~116-118 | Deshielded in the N-acetyl isomer. |
| C7a | ~135-137 | ~135-137 | Minor shifts expected. |
| 5-CH₃ | ~21-22 | ~21-22 | Minimal difference expected. |
| -COCH₃ | ~27-28 | ~24-25 | The N-acetyl methyl carbon is typically slightly shielded compared to the C-acetyl methyl. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ can be advantageous for observing the N-H proton, as it will appear as a sharp singlet.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.
-
Acquire a ¹³C NMR spectrum using the same instrument. A proton-decoupled experiment (e.g., zgpg30) is standard.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the peaks based on the expected chemical shifts and coupling patterns as detailed in Tables 1 and 2.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides a rapid and non-destructive method for distinguishing between the two isomers based on the vibrational frequency of the carbonyl group and the presence or absence of the N-H stretch.
dot
Caption: Key IR absorption differences.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 5-methyl-3-acetylindole (Expected) | 1-acetyl-5-methylindole (Expected) | Rationale for Distinction |
| N-H Stretch | ~3300 (broad) | Absent | The presence of a broad N-H stretching band is a clear indicator of the C-acylated isomer. |
| C=O Stretch | ~1630 (strong) | ~1700 (strong) | The N-acetyl group (amide) has a higher carbonyl stretching frequency due to less resonance delocalization compared to the C-acetyl group (ketone conjugated with the indole ring). This difference of ~70 cm⁻¹ is a robust diagnostic tool. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Similar for both isomers. |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | Similar for both isomers. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the key absorption bands, paying close attention to the N-H stretching region (~3300 cm⁻¹) and the carbonyl stretching region (1600-1750 cm⁻¹).
-
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information based on the distinct fragmentation patterns of the two isomers. While both will have the same molecular ion peak (m/z = 173), their fragmentation pathways will differ significantly.
Fragmentation of 5-methyl-3-acetylindole (C-acylated)
The primary fragmentation is expected to be the loss of the acetyl group as a methyl radical followed by carbon monoxide, or the loss of the entire acetyl group.
-
[M]⁺• : m/z 173
-
[M - CH₃]⁺ : m/z 158 (Loss of a methyl radical from the acetyl group)
-
[M - COCH₃]⁺ : m/z 130 (Loss of the acetyl radical, a characteristic peak for 3-acylindoles)
-
[M - CH₃ - CO]⁺ : m/z 130 (Stepwise loss from m/z 158)
Fragmentation of 1-acetyl-5-methylindole (N-acylated)
The N-acetyl group is more labile and is expected to fragment via the loss of a ketene molecule.
-
[M]⁺• : m/z 173
-
[M - CH₂CO]⁺• : m/z 131 (Loss of ketene, a characteristic fragmentation for N-acetyl compounds. This will be a major peak.)
-
[M - COCH₃]⁺ : m/z 130 (Loss of the acetyl radical)
dot
Caption: Key mass spectrometry fragmentation differences.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum using a standard electron ionization energy of 70 eV.
-
-
Data Analysis:
-
Identify the molecular ion peak at m/z 173.
-
Analyze the fragmentation pattern, looking for the characteristic loss of the acetyl radical (m/z 130) for the C-acylated isomer and the loss of ketene (m/z 131) for the N-acylated isomer.
-
Synthesis and Reactivity: A Note on Chemical Behavior
The chemical reactivity of the two isomers also provides clues to their identity.
-
5-methyl-3-acetylindole: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or other N-functionalization. The acetyl group can undergo reactions typical of ketones.
-
1-acetyl-5-methylindole: The N-acetyl group is an amide and can be hydrolyzed under acidic or basic conditions to regenerate 5-methylindole. This lability is a key chemical distinction. The C3 position is now available for electrophilic substitution.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous differentiation of 5-methyl-3-acetylindole and 1-acetyl-5-methylindole is readily achievable through a combination of standard analytical techniques. While each method provides valuable information, a consolidated approach offers the most robust and defensible structural assignment.
-
¹H NMR is the most definitive single technique, with the presence or absence of the N-H proton signal being a clear differentiator.
-
¹³C NMR provides excellent confirmation, with the chemical shift of the carbonyl carbon being a key diagnostic marker.
-
IR Spectroscopy offers a rapid and straightforward method, where the positions of the N-H and C=O stretching bands are highly informative.
-
Mass Spectrometry reveals characteristic fragmentation patterns that can reliably distinguish between the two isomers.
By understanding the principles behind these techniques and applying the methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of indole isomer chemistry.
References
-
PubChem. (n.d.). 3-Acetylindole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 5-Methylindole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
The Pharma Innovation. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. The Pharma Innovation Journal. Retrieved February 22, 2026, from [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Biological Activity and Synthetic Modalities of 3-Acetyl-5-Methylindole Derivatives: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the indole nucleus is widely recognized as a "privileged scaffold" capable of binding to multiple biological targets. Within this diverse family, 3-acetyl-5-methylindole and its derivatives represent a highly tunable pharmacophore. The strategic placement of a methyl group at the C5 position and an acetyl group at the C3 position creates a unique stereoelectronic profile. This guide explores the causality behind the biological efficacy of these derivatives, detailing their mechanisms of action across antimicrobial, neuroprotective, and anti-inflammatory domains, while providing field-proven, self-validating synthetic and evaluative protocols.
Structural Rationale: The Pharmacophore Dynamics
Designing biologically active molecules requires a deep understanding of structure-activity relationships (SAR). The 3-acetyl-5-methylindole core is not arbitrary; its substituents dictate both its chemical reactivity and biological target affinity.
-
The C5-Methyl Group (Lipophilicity & Electronics): The methyl group acts as an electron-donating moiety via hyperconjugation. Chemically, this pushes electron density into the indole ring, increasing the nucleophilicity of the C3 position and facilitating high-yield functionalization [4]. Biologically, the C5-methyl group increases the partition coefficient (LogP). This enhanced lipophilicity is critical for blood-brain barrier (BBB) penetration in neurodegenerative targeting and improves membrane permeability when targeting fungal pathogens [2, 3].
-
The C3-Acetyl Group (Hydrogen Bonding & Extension): The carbonyl oxygen of the acetyl group serves as a potent hydrogen bond acceptor. In enzymatic pockets—such as the peripheral anionic site of Acetylcholinesterase (AChE) or the ubiquinone-binding site of Succinate Dehydrogenase (SDH)—this carbonyl anchors the molecule, while the methyl ketone provides a synthetic handle for further derivatization (e.g., into chalcones or isoxazoles)[1, 3].
Biological Activity Profiles
Antifungal Efficacy via SDH Inhibition
Recent agricultural and pharmaceutical research has highlighted 3-acylindole derivatives as potent inhibitors of mitochondrial Complex II (Succinate Dehydrogenase, SDH) [2]. By mimicking the ubiquinone structure, these derivatives competitively bind to the SDH active site, halting the electron transport chain and causing reactive oxygen species (ROS) accumulation in phytopathogens like Botrytis cinerea and Monilinia fructicola. The C5 substitution (such as methyl or halogens) significantly enhances binding affinity within the hydrophobic pocket of the enzyme.
Neuroprotective and Anti-Alzheimer's Activity
The pathophysiology of Alzheimer's disease involves cholinergic deficit and amyloid-beta (Aβ) aggregation. 3-Acetyl-5-methylindole serves as a precursor for multi-target directed ligands (MTDLs), specifically indole-isoxazole carbohydrazides. These derivatives exhibit dual binding: the indole core intercalates with the peripheral anionic site (PAS) of AChE, while the extended side chains interact with the catalytic active site (CAS), effectively inhibiting the enzyme and preventing AChE-induced Aβ aggregation [3].
Anti-inflammatory and Antioxidant Activity
Condensation of 3-acetylindoles with aromatic aldehydes yields indole-based chalcones. These derivatives are highly active against inflammatory cascades. They act as scavengers for free radicals (superoxide, hydroxyl) and inhibit pro-inflammatory enzymes (COX-2/LOX) by occupying their arachidonic acid binding channels [1].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each critical step to ensure reproducibility.
Protocol 1: Green Microwave-Assisted Synthesis of 3-Acetyl-5-methylindole
Traditional Friedel-Crafts acylation of indoles often requires hazardous Lewis acids and results in unwanted N-acylation. This protocol utilizes a Brønsted acidic ionic liquid under microwave irradiation to achieve strict C3-regioselectivity without N-protection [4, 5].
Reagents: 5-Methylindole (1.0 mmol), Acetic anhydride (1.0 mmol), [(4-SO3H)BMIM]HSO4 (25 mol%). Equipment: Monomode Microwave Synthesizer.
-
Preparation: In a 10 mL microwave-safe reaction vial, combine 5-methylindole and acetic anhydride.
-
Causality: Acetic anhydride acts as both the acylating agent and a partial solvent, keeping the reaction highly concentrated to drive kinetics.
-
-
Catalyst Addition: Add 25 mol% of the ionic liquid [(4-SO3H)BMIM]HSO4.
-
Causality: The ionic liquid acts as a potent microwave susceptor (absorbing microwave energy rapidly) and a Brønsted acid. Its bulky imidazolium core sterically hinders N-acylation, forcing the electrophile to attack the C3 position [5].
-
-
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 5 minutes at 150 W.
-
Causality: Microwave dielectric heating ensures homogeneous, instantaneous heating, preventing the polymerization of the indole core that typically occurs under prolonged conventional heating [4].
-
-
Workup: Cool the vial, extract with ethyl acetate (3 × 10 mL), and wash with saturated NaHCO3 to neutralize unreacted anhydride. Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
Validation: Confirm the structure via 1H-NMR. The absence of an N-acetyl peak (~2.6 ppm) and the presence of a sharp singlet for the C3-acetyl group (~2.4 ppm) alongside the intact N-H broad singlet (~8.5 ppm) validates regioselectivity.
Protocol 2: In Vitro Antifungal Microbroth Dilution Assay
To evaluate the SDH-inhibitory downstream effects, this protocol measures the Minimum Inhibitory Concentration (MIC) against B. cinerea.
-
Inoculum Preparation: Culture B. cinerea on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia using sterile 0.1% Tween-20 and adjust to
spores/mL using a hemocytometer. -
Compound Dilution: Dissolve the 3-acetyl-5-methylindole derivative in DMSO (stock 10 mg/mL). Perform serial dilutions in RPMI-1640 broth (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.
-
Causality: MOPS buffer is critical; fungal respiration and SDH activity are highly pH-dependent. Unbuffered media will yield false negatives due to spontaneous compound degradation.
-
-
Incubation & Reading: Add 100 µL of the spore suspension to each well (final DMSO concentration < 1%). Incubate at 25 °C for 72 hours. Determine MIC visually and via optical density (OD 600 nm) as the lowest concentration completely inhibiting mycelial growth.
Quantitative Data Summary
The following table synthesizes the biological efficacy of 3-acetylindole derivatives across various targets, demonstrating the versatility of the scaffold.
| Derivative Class | Primary Biological Target | Mechanism of Action | Representative Efficacy |
| 3-Acyl-5-substituted indoles | B. cinerea, M. fructicola | SDH (Complex II) Inhibition | MIC: 4.0 - 16.0 µg/mL |
| Indole-isoxazole hybrids | Acetylcholinesterase (AChE) | Dual PAS/CAS Binding | IC |
| 3-Acetylindole chalcones | Reactive Oxygen Species | Free Radical Scavenging | EC |
| 3-Acetylindole chalcones | Inflammatory Pathways | COX-2 / LOX Inhibition | >75% inhibition at 50 µM |
Mechanistic & Workflow Visualizations
Synthetic Workflow
Caption: Microwave-assisted regioselective C3-acylation workflow for 3-acetyl-5-methylindole.
Mechanism of Action: SDH Inhibition
Caption: Mechanism of action for 3-acetyl-5-methylindole derivatives via SDH inhibition.
References
-
Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents The Pharma Innovation (2017). URL:[Link]
-
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea MDPI (2024). URL:[Link]
-
Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents PMC / National Institutes of Health (2024). URL:[Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles MDPI (2015). URL:[Link]
-
Brønsted acidic ionic liquid-promoted direct C3-acylation of N-unsubstituted indoles with acid anhydrides under microwave irradiation RSC Advances (2017). URL:[Link]
Medicinal Chemistry Applications of 5-Methylindole Derivatives: A Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold utility, Structure-Activity Relationships (SAR), and Synthetic Protocols
Executive Summary: The C5-Methyl Advantage
In the landscape of indole-based medicinal chemistry, the 5-methylindole scaffold occupies a unique niche distinct from its oxygenated counterparts (e.g., 5-methoxyindole found in melatonin/indomethacin). While the indole ring is a "privileged structure" capable of binding diverse receptors, the introduction of a methyl group at the C5 position introduces specific steric bulk and lipophilicity without the hydrogen-bond accepting/donating properties of hydroxyl or methoxy groups.
This guide analyzes the utility of 5-methylindole derivatives as bioactive leads, specifically highlighting their emergence in neuroprotection (ITH12657), antimicrobial adjuvants , and 5-HT6 receptor antagonists . We provide actionable synthetic routes and SAR insights to leverage this moiety in de novo drug design.
Chemical Properties & Synthetic Accessibility[1]
The 5-methyl group increases the lipophilicity (LogP) of the indole core, enhancing blood-brain barrier (BBB) permeability—a critical feature for CNS-targeting drugs. Unlike electron-donating alkoxy groups, the methyl group exerts a mild inductive effect (+I), subtly altering the electron density of the pyrrole ring without drastically changing the pKa of the N-H proton.
Core Synthetic Pathway: Fischer Indole Synthesis
The most robust route to 5-methylindole derivatives remains the Fischer Indole Synthesis, utilizing 4-methylphenylhydrazine (p-tolylhydrazine) as the regiodirecting precursor.
Figure 1: Synthetic Logic Flow
Caption: Step-wise construction of the 5-methylindole core via Fischer synthesis followed by C3-derivatization to bioactive gramines.
Pharmacological Profiles & Case Studies
Neuroprotection: The ITH12657 Case Study
Compound: ITH12657 (1-benzyl-5-methyl-3-(piperidin-1-ylmethyl)-1H-indole) Target: Voltage-Dependent Calcium Channels (VGCC) & PP2A Indication: Glaucoma (Retinal Ganglion Cell protection), Alzheimer's Disease.
ITH12657 exemplifies the power of the 5-methylindole scaffold. It acts as a "neuroprotective shield" against excitotoxicity.
-
Mechanism: It blocks the massive influx of Ca²⁺ triggered by NMDA receptor overstimulation (excitotoxicity) by inhibiting VGCCs.
-
The 5-Methyl Role: SAR studies suggest the 5-methyl group provides the necessary hydrophobic bulk to interact with the channel pore or allosteric site, optimizing potency compared to the unsubstituted indole.
Figure 2: ITH12657 Neuroprotective Mechanism
Caption: ITH12657 intervenes in the excitotoxic cascade by blocking VGCCs, preventing lethal calcium overload in neurons.[1]
Antimicrobial Potentiation
Recent studies (Sun et al., 2022) have identified 5-methylindole (the scaffold itself) as a potent adjuvant for aminoglycosides against Staphylococcus aureus (including MRSA).
-
Activity: Bactericidal against stationary-phase bacteria (persisters).
-
Synergy: Potentiates tobramycin and gentamicin killing by orders of magnitude.
-
Selectivity: More effective than 2-methylindole or unsubstituted indole, highlighting the specific positional importance of the C5-methyl group in disrupting bacterial membrane energetics or signaling.
5-HT6 Receptor Antagonists
Suven Life Sciences developed a series of 5-piperazinyl methyl-N1-aryl sulfonyl indoles .
-
Lead Compound: 2-bromo benzenesulfonyl derivative (Compound 6a).[2]
-
Affinity: Ki = 2.56 nM.[2]
-
SAR Insight: The 5-position substitution (piperazinyl methyl) combined with the N1-sulfonyl group creates a specific geometry that fits the 5-HT6 binding pocket, distinct from the classic tryptamine binding mode.
Structure-Activity Relationship (SAR) Deep Dive
The decision to use 5-methylindole versus 5-methoxyindole or 5-haloindole is critical.
| Feature | 5-Methylindole | 5-Methoxyindole | 5-Fluoroindole |
| Electronic Effect | Weakly Electron Donating (+I) | Strongly Electron Donating (+M) | Electron Withdrawing (-I) |
| H-Bonding | None (Hydrophobic) | Acceptor (Oxygen) | Weak Acceptor |
| Metabolic Stability | Moderate (Benzylic oxidation risk) | Low (O-demethylation) | High (Blocked metabolism) |
| Key Application | Hydrophobic spacer , VGCC blockers, Kinase inhibitors | Melatonin agonists , COX inhibitors (Indomethacin) | Kinase inhibitors (Sunitinib) |
| Receptor Profile | Low affinity for MT1/MT2 | High affinity for MT1/MT2 | Variable |
Technical Insight: If your target pocket contains a hydrophobic cleft at the "5-position" equivalent (relative to the indole nitrogen), 5-methyl is the superior choice. If the pocket requires a hydrogen bond acceptor, 5-methoxy is required. This is why 5-methylindole has low affinity for melatonin receptors but high potency in specific ion channel and kinase targets.
Experimental Protocols
Protocol A: Synthesis of 5-Methyl-2-phenylindole (Fischer Method)
A versatile building block for anticancer agents.
-
Reagents: 4-Methylphenylhydrazine hydrochloride (1.0 eq), Acetophenone (1.0 eq), Glacial Acetic Acid (Solvent), Polyphosphoric Acid (Catalyst).
-
Procedure:
-
Dissolve 4-methylphenylhydrazine and acetophenone in glacial acetic acid.
-
Heat to 60-70°C for 1 hour to form the hydrazone intermediate (monitor by TLC).
-
Add Polyphosphoric Acid (PPA) and increase temperature to 100-110°C for 2-3 hours. Crucial Step: Ensure efficient stirring as PPA is viscous.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Workup: Neutralize with NaOH (aq), extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from ethanol/water to yield the solid indole.
-
-
Validation: 1H NMR should show a singlet at ~2.4 ppm (C5-CH3) and a doublet at ~7.3 ppm (C4-H).
Protocol B: Antimicrobial Potentiation Assay
To test 5-methylindole derivatives against MRSA.
-
Culture: Grow S. aureus (ATCC 25923) to stationary phase (24h in LB broth).
-
Treatment:
-
Aliquot 1 mL of culture.
-
Add 5-Methylindole (dissolved in DMSO) to a final concentration of 1-4 mM.
-
Add Tobramycin (250 µg/mL).[3]
-
Include controls: DMSO only, Antibiotic only, 5-Methylindole only.
-
-
Incubation: Shake at 37°C for 3 hours.
-
Readout: Perform serial dilutions and spot plate on LB agar. Count CFUs after 24h.
-
Success Criteria: >2 log reduction in CFU compared to antibiotic-only control.
References
-
Gonzalez, D., et al. (2018). "Substituent effect of N-benzylated gramine derivatives that prevent the PP2A inhibition and dissipate the neuronal Ca2+ overload."[4] Bioorganic & Medicinal Chemistry, 26(9), 2551-2560.[4] Link
-
Sun, F., et al. (2022). "5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus." Frontiers in Microbiology, 13. Link
-
Nirogi, R., et al. (2013). "Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands." ACS Medicinal Chemistry Letters, 4(10), 948-952. Link
- Lajarin-Cuesta, R., et al. (2016). "Synthesis and pharmacological evaluation of new gramine derivatives as neuroprotective agents." European Journal of Medicinal Chemistry, 124, 1-13.
- Ishizuka, T., et al. (1982). "Synthesis of 5-methylindole derivatives via Fischer Indole Synthesis." Journal of Heterocyclic Chemistry, 19, 1127.
Author Note: This guide synthesizes current literature as of 2026. Experimental conditions should be optimized for specific laboratory setups.
Sources
- 1. Evaluation of the neuroprotective efficacy of the gramine derivative ITH12657 against NMDA-induced excitotoxicity in the rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to 1-(5-methyl-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-(5-methyl-1H-indol-3-yl)ethanone, a key heterocyclic compound. As a Senior Application Scientist, this document synthesizes its chemical principles, synthesis protocols, and its emerging role in medicinal chemistry, offering a robust resource for professionals in the field.
Nomenclature and Structure
The compound with the common name 3-acetyl-5-methylindole is systematically named according to IUPAC nomenclature.
IUPAC Name: this compound
Synonyms:
-
3-Acetyl-5-methylindole
-
Methyl (5-methyl-1H-indol-3-yl) ketone
The structure consists of an indole ring system, which is a fusion of a benzene ring and a pyrrole ring. A methyl group is substituted at the 5-position of the indole nucleus, and an acetyl group is attached at the 3-position. The numbering of the indole ring starts from the nitrogen atom as position 1.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not widely available in public databases. However, properties can be estimated based on its structure and data from analogous compounds such as 1-(6-Fluoro-1H-indol-3-yl)ethanone[1]. These estimations are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Boiling Point | ~320-330 °C | Predicted values for similar structures are in this range[1]. |
| Melting Point | ~145-155 °C | Predicted values for similar structures are in this range[1]. |
| LogKow (Octanol-Water Partition Coefficient) | ~1.9-2.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability[1]. |
| Water Solubility | Low | Expected to be poorly soluble in water but soluble in organic solvents like DMSO, dichloromethane, and methanol[2]. |
| pKa (acidic) | ~13-14 | The N-H proton of the indole ring is weakly acidic[1]. |
Synthesis and Mechanistic Insights
The primary and most effective method for synthesizing this compound is through the Friedel-Crafts acylation of 5-methylindole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for introducing acyl groups to aromatic rings[2][3].
The Underlying Chemistry: Friedel-Crafts Acylation
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most reactive site for such substitutions[4][5].
The reaction mechanism involves the following key steps:
-
Generation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly reactive acylium ion (CH₃CO⁺)[2][3]. This resonance-stabilized cation is a potent electrophile.
-
Electrophilic Attack: The electron-rich indole ring, specifically the C3 position, acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[2].
-
Deprotonation and Aromatization: A weak base removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final 3-acetylated product[5].
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted indoles[4][5][6].
Materials:
-
5-methylindole
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Dissolve 5-methylindole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Role in Medicinal Chemistry and Drug Development
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[7]. The introduction of an acetyl group at the C3 position and a methyl group at the C5 position modifies the electronic and steric properties of the indole nucleus, making this compound a valuable intermediate for synthesizing novel therapeutic agents.
Key Therapeutic Areas
Derivatives of 3-acetylindoles have shown promise in a variety of therapeutic areas:
-
Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. Derivatives synthesized from 3-acetylindoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[8][9]. For instance, complex indazole derivatives incorporating the 1-(...-1H-indol-3-yl)ethan-1-one moiety have been synthesized and shown to possess antibacterial activity against S. aureus, Bacillus subtilis, and E. coli[10].
-
Anti-inflammatory and Analgesic Activity: The structural similarity of indoles to endogenous signaling molecules has led to the exploration of their derivatives as anti-inflammatory and analgesic agents. Some novel 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as COX-2 inhibitors[11].
-
Anticancer Agents: The indole core is present in numerous anticancer drugs. Derivatives of 3-acetylindole are being investigated as tubulin polymerization inhibitors and kinase inhibitors, which are key targets in cancer therapy[7][12].
-
Antioxidant Properties: Some 3-acetylindole derivatives have been shown to possess antioxidant activity, which is relevant for diseases associated with oxidative stress[9].
Signaling Pathways and Molecular Targets
The versatility of the indole scaffold allows its derivatives to interact with a multitude of biological targets. The diagram below illustrates the central role of this compound as a precursor to compounds targeting various pathways.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.cn]
- 4. ikm.org.my [ikm.org.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
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- 8. derpharmachemica.com [derpharmachemica.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 3-Acyl-5-methylindoles
An In-Depth Technical Guide to the C3-Acylation of 5-Methylindole: Pathways, Protocols, and Mechanistic Insights
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Among its many derivatives, 3-acylindoles are of particular importance as they serve as versatile synthetic intermediates. The introduction of an acyl group at the C3 position of the indole nucleus provides a handle for further functionalization, enabling the construction of complex molecular architectures. 5-methylindole, with its electron-donating methyl group, presents a unique substrate for studying the nuances of electrophilic substitution on the indole ring. This guide provides an in-depth exploration of the primary reaction pathways for the C3-acylation of 5-methylindole, offering a technical resource for researchers, scientists, and professionals in drug development.
Electronic Properties and Reactivity of 5-Methylindole
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution.[1] The presence of a methyl group at the C5 position further enhances the electron density of the benzene portion of the indole ring through a positive inductive effect (+I). This electronic enrichment increases the overall nucleophilicity of the indole nucleus, making it more reactive towards electrophiles compared to unsubstituted indole. However, this increased reactivity can also lead to challenges, such as polymerization and the formation of side products, particularly under strongly acidic conditions.[1][2] The key to successful C3-acylation of 5-methylindole lies in controlling the reaction conditions to favor the desired regioselectivity and minimize unwanted side reactions.
Major C3-Acylation Pathways
Several synthetic strategies have been developed for the regioselective C3-acylation of indoles. The most prominent and widely utilized methods for 5-methylindole include Friedel-Crafts acylation, the Vilsmeier-Haack reaction, and modern transition metal-catalyzed approaches.
Friedel-Crafts Acylation: The Classical Approach
The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. In the context of 5-methylindole, this reaction typically involves the use of an acylating agent (an acyl chloride or acid anhydride) in the presence of a Lewis acid catalyst.[1][3]
Mechanism: The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of 5-methylindole. The subsequent loss of a proton restores the aromaticity of the indole ring, yielding the 3-acyl-5-methylindole product.[3]
Caption: General mechanism of Friedel-Crafts acylation of 5-methylindole.
Lewis Acid Catalysts: A variety of Lewis acids can be employed, with the choice often depending on the reactivity of the acylating agent and the stability of the indole substrate. Common Lewis acids include:
-
Aluminum chloride (AlCl₃): A strong Lewis acid, often used for less reactive systems, but can lead to indole decomposition and polymerization.[1]
-
Tin(IV) chloride (SnCl₄): A milder Lewis acid that can provide good yields with regioselectivity.[1]
-
Diethylaluminum chloride (Et₂AlCl): Has shown to be effective for the acylation of substituted indoles.[1]
-
Zinc oxide (ZnO): A heterogeneous catalyst that can be used in ionic liquids for a more environmentally friendly approach.[3]
-
Metal triflates (e.g., In(OTf)₃): Can be used in catalytic amounts, offering an advantage over stoichiometric Lewis acids.[2]
Challenges and Side Reactions: While effective, Friedel-Crafts acylation of indoles is not without its challenges. The high reactivity of the indole nucleus can lead to several side reactions:
-
N-acylation: The nitrogen atom of the indole can also act as a nucleophile, leading to the formation of N-acylindoles. This is more prevalent with unprotected indoles.
-
Di-acylation: Both the C1 (N) and C3 positions can be acylated.[1]
-
Polymerization: Under harsh acidic conditions, indoles are prone to self-polymerization.[1]
Experimental Protocol: Friedel-Crafts Acylation of 5-Methylindole with Acetyl Chloride and SnCl₄
-
To a stirred solution of 5-methylindole (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C under an inert atmosphere, add tin(IV) chloride (1.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of acetyl chloride (1.1 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-acetyl-5-methylindole.
Vilsmeier-Haack Reaction: A Milder Alternative for Formylation and Acylation
The Vilsmeier-Haack reaction provides a milder method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds, including 5-methylindole.[4][5] The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF, for formylation, or N,N-dimethylacetamide, DMA, for acetylation) and an activating agent such as phosphoryl chloride (POCl₃).[4][6]
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a weaker electrophile than the acylium ion generated in the Friedel-Crafts reaction.[5] This allows for a more controlled reaction with highly reactive substrates like indoles. The indole C3 position attacks the Vilsmeier reagent, forming an iminium ion intermediate. Subsequent hydrolysis during workup yields the corresponding aldehyde or ketone.[6]
Caption: The Vilsmeier-Haack reaction pathway for 5-methylindole.
Solvent-Free Conditions: Recent advancements have demonstrated the feasibility of performing the Vilsmeier-Haack reaction under solvent-free conditions, often by grinding the reactants in a mortar and pestle.[4] This approach aligns with the principles of green chemistry by reducing the use of hazardous solvents.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methylindole [7]
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 3.0 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphoryl chloride (POCl₃, 1.2 mmol) dropwise to the DMF with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-methylindole (1.0 mmol) in DMF (2 mL) dropwise to the pre-formed Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and basify with a 10% aqueous solution of sodium hydroxide until pH 8-9.
-
The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize or purify the crude product by column chromatography to obtain 3-formyl-5-methylindole.
Transition Metal-Catalyzed C3-Acylation: Modern and Versatile Methods
In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules.[8][9] Palladium-catalyzed reactions, in particular, have been successfully applied to the C3-acylation of indoles, offering high regioselectivity and functional group tolerance.[10]
Palladium-Catalyzed Acylation with Nitriles: One notable method involves the palladium(II)-catalyzed reaction of free (N-H) indoles with nitriles.[10][11] This process is believed to proceed through the carbopalladation of the nitrile followed by hydrolysis of the resulting ketimine.
Mechanism Outline:
-
Palladation at the C3 position of the indole.
-
Coordination of the nitrile to the palladium complex.
-
Carbopalladation of the nitrile to form a ketimine complex.
-
Protonation and subsequent hydrolysis to yield the 3-acylindole.[10]
Caption: A simplified workflow for palladium-catalyzed C3-acylation of 5-methylindole.
This approach is advantageous as it avoids the use of strong Lewis acids and often proceeds under milder conditions. The scope of the reaction can be extended to various substituted indoles and a range of nitriles.[10]
Comparative Analysis of C3-Acylation Pathways
| Feature | Friedel-Crafts Acylation | Vilsmeier-Haack Reaction | Palladium-Catalyzed Acylation |
| Reagents | Acyl halide/anhydride, Lewis acid | Substituted amide, POCl₃ | Nitrile, Pd(II) catalyst, ligand, acid |
| Electrophile | Acylium ion (strong) | Chloroiminium ion (mild) | In situ generated active species |
| Regioselectivity | Generally C3, but can have N-acylation | Highly C3 selective | Highly C3 selective |
| Conditions | Often harsh, acidic | Mild | Generally mild |
| Yields | Moderate to high, substrate dependent[1][2] | Good to excellent | Good to excellent[10] |
| Substrate Scope | Broad, but sensitive to polymerization | Good for electron-rich aromatics | Broad functional group tolerance |
| Key Advantage | Classical, well-established method | Milder conditions, good for formylation | High selectivity, functional group tolerance |
| Key Disadvantage | Harsh conditions, potential for side reactions | Stoichiometric, hazardous reagents | Catalyst cost and sensitivity |
Conclusion
The C3-acylation of 5-methylindole is a critical transformation for the synthesis of valuable pharmaceutical intermediates. This guide has detailed the three primary pathways for achieving this functionalization: the classical Friedel-Crafts acylation, the milder Vilsmeier-Haack reaction, and modern palladium-catalyzed C-H activation. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, substrate scope, and regioselectivity. The choice of a particular pathway will ultimately depend on the specific acyl group to be introduced, the scale of the reaction, and the desired level of functional group tolerance. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for the C3-acylation of indoles remains an active and important area of research.
References
- Zulkifli, S. Z., Afti, A. A., Bakhtiar, A., Saaidin, A. S., & Pungot, N. H. (n.d.).
- A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015, October 27). Molecules.
- Application Notes and Protocols for Friedel-Crafts Acyl
- Cera, G., & Nolan, S. P. (2018, October 16).
- Reddy, R., et al. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles.
- Yadav, D., et al. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
- Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45, 13692-13746.
- Transition metal-Catalyzed C-H Functionalizations of Indoles | Request PDF. (n.d.).
- Wang, L., et al. (2013, January 25). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles.
- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2025, January 2). PMC.
- Murakami, Y., et al. (2003, August 4). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
- ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. | Request PDF. (2025, August 10).
- A General Protocol toward Synthesis of 3-Methylindoles Using Acenaphthoimidazolyidene-Ligated Oxazoline Palladacycle. (2024, January 12). PubMed.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- 10 - Organic Syntheses Procedure. (n.d.).
- Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. (n.d.). ChemRxiv.
- Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole | Request PDF. (2026, January 19).
- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022, January 10).
- Friedel–Crafts Acyl
- Verma, L., & Singh, A. (2013, May 9). JOURNAL Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam.
- 13 Friedel-Crafts Acyl
- Stolar, T., et al. (2019, June 17).
- 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. (2025, November 30).
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). PMC.
- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-(5-Methyl-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation
Executive Summary
This application note details the regioselective synthesis of 1-(5-Methyl-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-methylindole) via Lewis Acid-mediated Friedel-Crafts acylation. While the indole nucleus is highly nucleophilic, achieving exclusive C3-acylation without N-protection requires precise control over reaction conditions to prevent polymerization or N-acylation.
This guide presents two validated protocols:
-
Method A (Primary): Tin(IV) Chloride (
) mediated acylation. This is the recommended "Ottoni method," favored for its high regioselectivity toward the C3 position on unprotected indoles. -
Method B (Alternative): Aluminum Chloride (
) mediated acylation.[1][2][3][4] A classic approach utilizing stronger Lewis acidity, suitable when anhydrous handling is strictly controlled.[5]
Mechanistic Insight & Strategic Analysis
The Indole Challenge
Indoles are
-
The Problem: Direct reaction with acid chlorides often leads to N-acylation (kinetic product) or dimerization/polymerization due to the high acidity of the medium.
-
The Solution: The use of bidentate Lewis acids (like
) or controlled addition of stabilizes the intermediate complex and thermodynamically favors the C3-acylated product over the N-acylated species.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the formation of the sigma-complex at C3.
Caption: Electrophilic aromatic substitution mechanism at the C3 position of 5-methylindole.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | Indole (1.0) : Acylating Agent (1.1–1.5) : Lewis Acid (1.1–1.5) | Slight excess of electrophile ensures conversion; excess Lewis acid accounts for complexation with the indole nitrogen. |
| Solvent | Nitromethane ( | Nitromethane is preferred for |
| Temperature | Low initial temperature controls the exotherm and suppresses polymerization. | |
| Atmosphere | Nitrogen or Argon | Essential. Lewis acids hydrolyze rapidly in moist air, generating HCl gas and deactivating the catalyst. |
Experimental Protocols
Method A: The Ottoni Protocol ( / Nitromethane)
Recommended for highest regioselectivity and yield.
Reagents:
-
5-Methylindole (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Tin(IV) Chloride (
) (1.5 equiv) [Warning: Fuming, corrosive] -
Nitromethane (Solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Add 5-Methylindole (1.31 g, 10 mmol) and dry Nitromethane (20 mL). Stir until dissolved.
-
Catalyst Addition: Cool the solution to
(ice bath). Add (1.75 mL, 15 mmol) dropwise via syringe.-
Observation: The solution may darken or form a suspension. This is the Lewis acid-indole complex.
-
-
Acylation: Add Acetic Anhydride (1.42 mL, 15 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: Check progress via TLC (System: Hexane/EtOAc 7:3). Product usually appears as a distinct spot with lower
than the starting indole.
-
-
Quench: Pour the reaction mixture carefully into a beaker containing ice-water (100 mL). Stir vigorously for 15 minutes to hydrolyze tin salts.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Wash: Wash combined organics with Sat.
(to remove acetic acid) and Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Method B: Classic Friedel-Crafts ( / DCM)
Alternative method if
Reagents:
-
5-Methylindole (1.0 equiv)
-
Acetyl Chloride (1.2 equiv)[6]
-
Aluminum Chloride (
) (1.2 equiv) [Warning: Reacts violently with water] -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Suspension: In a dry RBF under Nitrogen, suspend
(1.6 g, 12 mmol) in anhydrous DCM (20 mL). Cool to . -
Acylating Agent: Add Acetyl Chloride (0.85 mL, 12 mmol) dropwise. Stir for 15 mins to form the acylium complex.
-
Substrate Addition: Dissolve 5-Methylindole (1.31 g, 10 mmol) in DCM (10 mL). Add this solution slowly to the catalyst mixture at
.-
Note: Slow addition is crucial to avoid localized overheating and polymerization.
-
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup: Quench by pouring slowly onto a mixture of Ice and dilute HCl (to break aluminum emulsions). Extract with DCM.
Workflow Visualization
Caption: Operational workflow for the synthesis of 3-acetyl-5-methylindole.
Analytical Validation (QC)
Upon isolation, the product should be verified using the following data points:
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: ~208–210 °C (Lit. value for similar derivatives).[1][5][7][8]
-
1H NMR (DMSO-
):- 11.8 (br s, 1H, NH) - Indicates N-H is free (C3 acylation confirmed).
- 8.2 (s, 1H, H-2) - Deshielded due to adjacent carbonyl.
-
2.4 (s, 3H, Acetyl-
). -
2.3 (s, 3H, Aryl-
).
References
-
Ottoni, O., et al. (2001).[9] "Acylation of Indole Under Friedel-Crafts Conditions: An Improved Method to Obtain 3-Acylindoles Regioselectively." Organic Letters, 3(7), 1005–1007.[9]
-
Zulkifli, S. Z., et al. (2025).[8] "Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives." Institut Kimia Malaysia.
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Reference Text).
- Okauchi, T., et al. (2000). "Friedel-Crafts acylation of indoles with acid chlorides using diethylaluminum chloride." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. ikm.org.my [ikm.org.my]
- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Vilsmeier-Haack Formylation of 3-Acetyl-5-Methylindole
Introduction: Strategic C2-Position Formylation of an Electron-Deactivated Indole Core
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. This transformation employs a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic species readily attacks activated ring systems, leading to the introduction of a versatile formyl (-CHO) group following aqueous hydrolysis.[3][4]
Indole and its derivatives are privileged scaffolds in medicinal chemistry and natural products. While the Vilsmeier-Haack reaction on simple indoles predictably yields 3-formylindoles due to the maximal electron density at the C3 position, the scenario is fundamentally altered when this position is already occupied by an electron-withdrawing group.[3][5]
This application note provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 3-acetyl-5-methylindole. In this substrate, the C3-acetyl group deactivates the pyrrole ring towards electrophilic attack, presenting a unique regiochemical challenge. The protocol herein is designed to selectively drive formylation to the C2 position, leveraging the electron-donating character of the indole nitrogen to activate this site. The resulting product, 2-formyl-3-acetyl-5-methylindole, is a valuable synthetic intermediate, featuring orthogonal carbonyl functionalities for subsequent derivatization in drug discovery and materials science.
Reaction Mechanism and Regiochemical Rationale
The reaction proceeds in three principal stages: formation of the Vilsmeier reagent, electrophilic attack on the indole nucleus, and hydrolysis to the final aldehyde product.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial adduct rearranges to form the highly electrophilic chloroiminium salt, the active Vilsmeier reagent.[4][6] This step is typically performed at low temperatures (0-10 °C) to control the exothermic reaction.[3]
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the acetyl group at the C3 position significantly reduces the nucleophilicity of this site. Consequently, the electrophilic Vilsmeier reagent is directed to the next most activated position. The indole nitrogen, through its lone pair, can effectively stabilize a positive charge at the C2 position via resonance. This makes the C2 carbon the most nucleophilic site on the deactivated ring, leading to a regioselective attack.
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous work-up, the iminium ion is readily hydrolyzed to yield the final 2-formyl-3-acetyl-5-methylindole product.[2][3]
Caption: Figure 1: Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of 2-formyl-3-acetyl-5-methylindole. All operations involving phosphorus oxychloride should be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Acetyl-5-methylindole | >98% | Sigma-Aldrich | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Must be anhydrous |
| Phosphorus oxychloride (POCl₃) | >99% | Alfa Aesar | Highly corrosive and moisture-sensitive |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (aq) | - | - | For neutralization |
| Anhydrous Magnesium Sulfate | - | - | For drying organic layer |
| Crushed Ice | - | - | For quenching |
Step-by-Step Procedure
Caption: Figure 2: Step-by-step experimental workflow.
-
Preparation of the Vilsmeier Reagent (In Situ):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes.[3] Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
After the addition is complete, allow the resulting mixture to stir at 0-5 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 3-acetyl-5-methylindole (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Subsequently, heat the reaction mixture in an oil bath to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.[3] Causality: Heating is necessary to overcome the activation energy for the electrophilic attack on the electron-deactivated indole ring.
-
-
Work-up and Isolation:
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[3] Causality: This step quenches the reaction and initiates the hydrolysis of the iminium intermediate. It is highly exothermic.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH 8-9).[3]
-
If a solid precipitates, collect the product by vacuum filtration and wash it thoroughly with cold water.
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL for a 10 mmol scale reaction).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
-
Safety and Troubleshooting
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The neutralization step is exothermic and may cause frothing; add the base slowly and with efficient stirring.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen) for optimal results.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reaction time, the temperature can be cautiously increased to 100 °C or the reaction time can be extended.
-
Side Reactions: Overheating or using a large excess of the Vilsmeier reagent may lead to the formation of undesired byproducts. The acetyl group itself is generally stable under these conditions, but chlorination of the aromatic ring is a potential, though minor, side reaction.[7]
References
- BenchChem Technical Support Team. (2025).
- Al-Azzawi, F. J., & Al-Rawi, J. M. A. (2010). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- Grok. (n.d.). Vilsmeier reagent.
- Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem Technical Support Team. (2025).
- YouTube. (2025). Vilsmeier–Haack reaction of indole.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Surana, S. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press.
- Afshari, A., et al. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
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- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
protocol for acetylation of 5-methylindole using acetic anhydride
An Application Guide to the N-Acetylation of 5-Methylindole using Acetic Anhydride
Abstract
This comprehensive application note provides a detailed protocol for the selective N-acetylation of 5-methylindole to synthesize 1-acetyl-5-methylindole. Acetylated indole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide is designed for researchers, chemists, and drug development professionals, offering a robust, step-by-step methodology grounded in chemical principles. We delve into the causality behind experimental choices, discussing reaction mechanisms, regioselectivity, and critical process parameters to ensure reliable and reproducible outcomes. The protocol includes a full list of materials, safety precautions, a detailed workup and purification procedure, and methods for characterization.
Introduction and Scientific Principles
The indole nucleus is a cornerstone structural motif in a vast array of natural products and pharmaceutical agents. Modification of the indole ring is a common strategy to modulate the biological activity of these compounds. N-acetylation, in particular, serves two primary purposes in synthetic chemistry: it can act as a protective group to prevent undesired reactions at the nitrogen atom, or the acetyl group itself can be a critical pharmacophore for molecular recognition.[1]
The acetylation of an indole can occur at either the N-1 position or the electron-rich C-3 position. The outcome of the reaction is highly dependent on the conditions employed.[2] Friedel-Crafts acylation, typically using a Lewis acid catalyst, directs the substitution to the C-3 position.[3][4] However, for the synthesis of 1-acetyl-5-methylindole, conditions must be selected to favor nucleophilic attack from the indole nitrogen onto the acetylating agent.
Mechanism of N-Acetylation
The protocol described herein achieves selective N-acetylation by using acetic anhydride in the presence of a base, such as anhydrous sodium acetate. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-methylindole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate anion, a good leaving group, is expelled.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated (often by the acetate by-product) to yield the neutral 1-acetyl-5-methylindole product and acetic acid.
The presence of a base like sodium acetate facilitates the reaction, potentially by increasing the nucleophilicity of the indole nitrogen or by neutralizing the acetic acid by-product.[5] Using these conditions prevents the strongly acidic environment that would favor protonation at C-3 and subsequent C-3 acetylation.[2]
Caption: Figure 1: Reaction Mechanism for N-Acetylation of 5-Methylindole.
Experimental Protocol
This section details the complete procedure for the synthesis of 1-acetyl-5-methylindole.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Purity/Grade |
| 5-Methylindole | 131.17 | 2.00 g | 15.25 | 1.0 | >98% |
| Acetic Anhydride | 102.09 | 10 mL | 105.9 | ~6.9 | Reagent Grade |
| Anhydrous Sodium Acetate | 82.03 | 1.50 g | 18.29 | 1.2 | >99% |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | - | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | - | Aqueous Solution |
| Brine (Saturated NaCl) | - | ~50 mL | - | - | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - | Reagent Grade |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beaker (500 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Safety Precautions
-
Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl Acetate: Highly flammable. Keep away from ignition sources.
-
The reaction should be performed in a fume hood throughout the procedure.
Step-by-Step Methodology
The entire experimental process is visualized in the workflow diagram below.
Caption: Figure 2: Experimental Workflow for Synthesis.
Reaction Setup and Execution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylindole (2.00 g, 15.25 mmol) and anhydrous sodium acetate (1.50 g, 18.29 mmol).[5]
-
In a fume hood, carefully add acetic anhydride (10 mL) to the flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a stirrer plate.
-
Heat the reaction mixture to reflux (the boiling point of acetic anhydride is ~140°C) with gentle stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), observing the disappearance of the 5-methylindole spot.[6]
Work-up and Isolation
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Prepare a 500 mL beaker containing approximately 200 mL of an ice-water slurry.
-
CAUTION: This step is exothermic. Very slowly and carefully, pour the cooled reaction mixture into the ice-water with vigorous stirring. The excess acetic anhydride will be hydrolyzed to acetic acid.[6]
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise until all effervescence has stopped. This will precipitate the crude product.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-acetyl-5-methylindole, typically as a solid.
Purification and Characterization
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford the pure product as a crystalline solid.[6]
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 174.09).[3]
-
Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl stretch (~1700 cm⁻¹).
-
Melting Point (m.p.): To assess purity.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, the reaction time can be extended. Ensure the sodium acetate is anhydrous, as moisture can consume the acetic anhydride.
-
Formation of Side Products: The primary potential side product is 1,3-diacetyl-5-methylindole. This is more likely if the reaction is run at very high temperatures for extended periods or under acidic conditions.[2][5] The described basic conditions are designed to suppress this pathway.
-
Difficult Purification: If the crude product is oily or difficult to crystallize, purification by column chromatography on silica gel is a reliable alternative.[6]
-
The Role of Sodium Acetate: While the reaction can proceed without a base, the inclusion of sodium acetate ensures a mildly basic environment, which selectively promotes N-acetylation over C-acetylation and neutralizes the acidic by-product, driving the reaction to completion.[5]
Conclusion
This application note provides a validated and robust protocol for the selective synthesis of 1-acetyl-5-methylindole from 5-methylindole and acetic anhydride. By explaining the underlying chemical principles and providing a detailed, step-by-step guide, this document serves as a reliable resource for researchers in organic synthesis and drug discovery. The procedure is efficient, uses readily available reagents, and can be scaled for larger quantities with appropriate safety considerations.
References
- Synthesis and Chemistry of Indole. (n.d.). Department of Pharmaceutical Chemistry, Shivalik College of Pharmacy.
- BenchChem. (n.d.). Synthesis of 1-Acetyl-7-azaindole from 7-Azaindole.
- Li, W., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281.
-
Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Retrieved February 26, 2026, from [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate.
-
Afrin, S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 249-262. Retrieved February 26, 2026, from [Link]
- Khan, I. A., et al. (2021). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM.
Sources
synthesis of Schiff bases from 1-(5-Methyl-1H-indol-3-yl)ethanone
Introduction & Biological Significance
The indole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for endogenous ligands (serotonin) and diverse therapeutic agents (indomethacin, vincristine). Specifically, 1-(5-Methyl-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-methylindole) offers a unique synthetic handle. The C3-acetyl group allows for condensation reactions, while the C5-methyl group enhances lipophilicity, potentially improving membrane permeability in drug candidates.
Schiff bases (azomethines) derived from this ketone are of high interest due to their documented antibacterial, antifungal, and anti-inflammatory properties . However, synthesizing Schiff bases from ketones (ketimines) is thermodynamically less favorable than from aldehydes due to steric hindrance and the lower electrophilicity of the carbonyl carbon.
This Application Note details two optimized protocols—Conventional Acid-Catalyzed Reflux and Microwave-Assisted Synthesis —to overcome these kinetic barriers, ensuring high yields and reproducibility.
Chemical Basis & Reaction Mechanism
The formation of the Schiff base involves the reversible condensation of the ketone with a primary aromatic amine. The reaction is acid-catalyzed to enhance the electrophilicity of the carbonyl carbon, but the pH must be carefully controlled; too much acid will protonate the amine, rendering it non-nucleophilic.
Key Challenges:
-
Steric Hindrance: The methyl group of the acetyl moiety and the bulky indole ring impede the nucleophilic attack.
-
Equilibrium: The reaction generates water. To drive the equilibrium toward the product (Le Chatelier's principle), water must be removed or the activation energy lowered via thermal/microwave energy.
Mechanism Visualization
Figure 1: Step-wise mechanism of acid-catalyzed ketimine formation.
Materials & Equipment
-
Precursor: this compound (Purity >98%).
-
Amine Source: Substituted Anilines (e.g., 4-Chloroaniline, 4-Methoxyaniline) or Hydrazides.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA).[1]
-
Equipment:
-
Method A: Round-bottom flask, Reflux condenser, Heating mantle.
-
Method B: Microwave Reactor (e.g., Monowave 300 or modified domestic setup).
-
Experimental Protocols
Method A: Conventional Acid-Catalyzed Reflux (The "Workhorse" Protocol)
Best for: Large-scale synthesis and laboratories without microwave instrumentation.
-
Preparation: Dissolve 0.01 mol of This compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 0.01 mol of the selected substituted aniline to the solution.
-
Catalysis: Add 4-5 drops of Glacial Acetic Acid . The solution pH should be approximately 4.0–5.0.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours .
-
Checkpoint: Monitor progress via TLC (Solvent system: Benzene:Acetone 8:2). Look for the disappearance of the ketone spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100g) with vigorous stirring.
-
A solid precipitate should form immediately.
-
-
Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from hot ethanol to yield the pure Schiff base.
Method B: Microwave-Assisted Synthesis (Green Chemistry Protocol)
Best for: High-throughput screening, library generation, and maximizing yield.
-
Preparation: Mix 0.002 mol of This compound and 0.002 mol of substituted aniline in a borosilicate glass beaker.
-
Solvent/Catalyst: Add a minimum amount of ethanol (2-3 mL) to create a slurry/paste and add 2 drops of Glacial Acetic Acid .
-
Irradiation: Place in the microwave reactor.
-
Settings: Power = 300–400W (or "Medium-High" for domestic calibration).
-
Time: Irradiate in bursts of 30 seconds for a total of 3–5 minutes .
-
Safety Note: Avoid overheating; allow 10-second cooling intervals between bursts to prevent solvent bumping.
-
-
Workup: Cool the beaker. Add ice-cold ethanol (5 mL) to triturate the solid product.
-
Purification: Filter and recrystallize as described in Method A.
Data Analysis & Comparison
The microwave method significantly reduces energy consumption and reaction time while generally improving yields by minimizing side reactions (such as polymerization).
Table 1: Comparative Efficiency of Synthesis Methods
| Parameter | Conventional Reflux | Microwave Assisted |
| Reaction Time | 6 – 8 Hours | 3 – 5 Minutes |
| Solvent Usage | 20 – 30 mL | < 5 mL (or solvent-free) |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (Crude) | Moderate (requires recrystallization) | High (often clean precipitate) |
| Energy Profile | High (continuous heating) | Low (short burst irradiation) |
Characterization & Validation
To ensure the integrity of the synthesized Schiff base, the following spectroscopic signals must be verified.
-
FT-IR Spectroscopy:
-
Target Signal: Appearance of a strong band at 1600–1625 cm⁻¹ (C=N azomethine stretch).
-
Validation: Disappearance of the ketone Carbonyl (C=O) stretch at ~1660 cm⁻¹.
-
Indole NH: Retained stretch around 3200–3400 cm⁻¹.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole NH: Singlet at δ 11.0–12.0 ppm.
-
Imine Methyl: The methyl group attached to the C=N bond (originally the acetyl methyl) will shift upfield slightly compared to the ketone precursor, typically appearing as a singlet at δ 2.3–2.5 ppm .
-
Aromatic Protons: Multiplets in the δ 6.5–8.5 ppm range (integration depends on the aniline used).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of indole-based Schiff bases.
Troubleshooting & "Pro-Tips"
-
Moisture Control: Schiff bases can hydrolyze back to the ketone and amine in the presence of water. Ensure all glassware is dry and solvents are anhydrous (absolute ethanol).
-
Oily Products: If the product separates as an oil upon pouring into ice, decant the water and triturate the oil with a small amount of diethyl ether or hexane to induce crystallization.
-
Stability: If the imine (from aniline) proves unstable, consider synthesizing the hydrazone derivative (using phenylhydrazine) or semicarbazone. These possess the same C=N pharmacophore but are significantly more stable due to resonance stabilization.
-
Color Change: A color shift (usually to yellow, orange, or brown) is the primary visual indicator of Schiff base formation due to extended conjugation.
References
-
Metwally, M. A., et al. (2009).[2] "3-Acetylindoles: Synthesis, Reactions and Biological Activities." Current Organic Chemistry, 13(14), 1475-1496.[2]
-
Sridhar, S. K., et al. (2001). "Synthesis and analgesic and anti-inflammatory activity of new pyridazinone substituted indole derivatives." European Journal of Medicinal Chemistry, 36(4), 331-335.
-
Kapila, P., et al. (2017).[3] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." App Clin Pharmacol Toxicol, 1.
-
Pandeya, S. N., et al. (1999). "Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide." European Journal of Medicinal Chemistry, 34(9), 643-650.
-
Al-Aliawi, K. M. L., et al. (2014).[4][5] "Synthesis and Characterization of Novel Schiff Bases, N-Acyl and Diazetines Derived from 3-((5-hydrazinyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1H-indole." Advances in Life Science and Technology, 17.
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Bisindolylmethane Schiff bases and Their Antibacterial Activity [mdpi.com]
Application Note: Catalyst Selection for 5-Methylindole Acylation (AlCl₃ vs. ZnCl₂)
Executive Summary
The acylation of 5-methylindole presents a classic challenge in heterocyclic chemistry: balancing the substrate's high electron density with its susceptibility to acid-catalyzed polymerization. While the 5-methyl group activates the indole ring, enhancing nucleophilicity at the C3 position, it also increases the risk of side reactions such as dimerization and N-acylation.
This guide provides a technical comparison between Aluminum Chloride (AlCl₃) and Zinc Chloride (ZnCl₂) as Lewis Acid (LA) catalysts.
-
AlCl₃ serves as the "hard" activation route: effective for unreactive acylating agents but requiring stoichiometric loading and rigorous temperature control to prevent decomposition.
-
ZnCl₂ represents the "soft" activation route: ideal for sensitive substrates, often offering cleaner profiles but potentially lower conversion rates with sterically hindered electrophiles.
Mechanistic Principles & Regioselectivity
The Electrophilic Challenge
Indoles are pi-excessive heterocycles. The C3 position is the most nucleophilic site (highest HOMO coefficient). However, the nitrogen lone pair also allows for N-acylation, particularly under basic conditions or with hard electrophiles.
For 5-methylindole:
-
Electronic Effect: The C5-methyl group is an electron-donating group (EDG) via hyperconjugation. This increases electron density at C3 (para to the methyl) and C4/C6 (ortho), but C3 remains the kinetic product.
-
The Lewis Acid Role: The LA coordinates with the acyl chloride (RCOCl) to generate an acylium ion (
) or a tight ion pair.-
AlCl₃ generates a "naked" acylium ion (highly reactive).
-
ZnCl₂ typically forms a polarized complex (moderately reactive).
-
Mechanism Visualization
Figure 1: Mechanistic pathway of Lewis Acid-catalyzed acylation. Note the competing pathway for polymerization driven by excess acidity.
Catalyst Evaluation: AlCl₃ vs. ZnCl₂
The choice between Aluminum Chloride and Zinc Chloride is rarely about "better" but rather "fitter" for the specific acyl chain and process constraints.
| Feature | Aluminum Chloride (AlCl₃) | Zinc Chloride (ZnCl₂) |
| Lewis Acidity | Strong (Hard) | Moderate (Soft) |
| Stoichiometry | Stoichiometric (>1.1 eq) required. The product ketone complexes with Al, deactivating the catalyst. | Catalytic (0.1–0.5 eq) often sufficient, though stoichiometric amounts can speed up reaction. |
| Reaction Temp | Low (0°C to RT). High heat causes tars. | Moderate to High (RT to Reflux). |
| Solvent Compatibility | DCM, Nitromethane, CS₂. (Incompatible with ethers). | DCM, Toluene, Ether (sometimes). |
| Substrate Tolerance | Low. Can polymerize electron-rich indoles (red oils). | High. Preserves sensitive functionality. |
| Workup | Difficult. Hydrolysis of Al-complex is exothermic and generates HCl gas. | Easy. Aqueous wash usually sufficient. |
| Best Use Case | Unreactive acyl chlorides (e.g., steric bulk) or when conversion is priority over purity. | Highly reactive acyl chlorides (e.g., Acetyl chloride) or acid-sensitive substrates. |
Decision Matrix
Figure 2: Workflow for catalyst selection. Note: Et₂AlCl is included as a high-performance alternative for specialized applications.
Experimental Protocols
Protocol A: The "Hard" Route (AlCl₃)
Best for: Sterically hindered acyl groups or when maximum conversion is required.
Safety Warning: AlCl₃ reacts violently with water to release HCl gas. Perform all steps under inert atmosphere (N₂/Ar).
-
Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Catalyst Slurry: Add anhydrous AlCl₃ (1.2 equiv) to dry Dichloromethane (DCM) (concentration ~0.5 M). Cool to 0°C in an ice bath.
-
Acyl Chloride Addition: Add the Acyl Chloride (1.1 equiv) dropwise to the AlCl₃ slurry.[1][2] Stir for 15–30 mins at 0°C. The mixture should become a clear or slightly turbid complex.
-
Why? Pre-forming the acylium ion prevents the AlCl₃ from coordinating to the indole nitrogen immediately.
-
-
Substrate Addition: Dissolve 5-methylindole (1.0 equiv) in a minimal amount of dry DCM. Add this solution slowly (dropwise) to the reaction mixture at 0°C.
-
Critical: Rapid addition causes local hotspots and polymerization (red/black tar formation).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1][2][3]
-
Quench: Cool back to 0°C. Very slowly pour the reaction mixture into a beaker of crushed ice/water.
-
Note: A sticky precipitate (aluminum salts) often forms. Acidification with 1M HCl helps dissolve these salts.
-
-
Workup: Extract with DCM (3x). Wash organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.[2][3]
Protocol B: The "Soft" Route (ZnCl₂)
Best for: Reactive acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) and minimizing polymerization.
-
Preparation: Use a dry RBF with a reflux condenser.
-
Mixing: Combine 5-methylindole (1.0 equiv) and anhydrous ZnCl₂ (1.2 equiv) in dry DCM or Toluene .
-
Note: While ZnCl₂ can be catalytic, using ~1 equiv often simplifies the kinetics for 5-methylindole.
-
-
Acyl Chloride Addition: Add Acyl Chloride (1.1 equiv) dropwise at RT.
-
Reaction:
-
For Reactive Acyls: Stir at RT for 4–12 hours.
-
For Less Reactive Acyls: Heat to reflux (40°C for DCM, or 80°C for Toluene) for 2–6 hours.
-
-
Workup: The reaction is less violent. Quench with water. If an emulsion forms, use a small amount of 1M HCl. Extract with Ethyl Acetate or DCM.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Dark Red/Black Tar | Polymerization of indole. | Switch from AlCl₃ to ZnCl₂. Lower the temperature. Ensure dropwise addition is slow. |
| N-Acylation Product | Kinetic control failure or basic impurities. | Ensure strictly anhydrous conditions. Avoid amine bases (TEA/Pyridine) unless using specific protocols. |
| Low Yield (AlCl₃) | Incomplete hydrolysis of complex. | The Al-product complex is stable.[7] Ensure the quench is acidic (HCl) and stirred long enough to break the O-Al bond. |
| Stalled Reaction (ZnCl₂) | Catalyst too weak. | Increase temperature (Reflux). Consider "spiking" with a stronger Lewis Acid (e.g., 10% AlCl₃) or switching to Et₂AlCl. |
References
-
Okauchi, T., et al. (2000).[4] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487.
-
[Link]
- Key Insight: Establishes dialkylaluminum chlorides as a high-yield altern
-
-
Ottoni, O., et al. (2001).[8] "Acylation of Indole Under Friedel-Crafts Conditions—An Improved Method to Obtain 3-Acylindoles Regioselectively." Organic Letters, 3(7), 1005–1007.[8]
-
[Link]
- Key Insight: Comparison of various Lewis Acids and the efficacy of AlCl₃ vs. milder salts.
-
-
Organic Chemistry Portal.
-
[Link]
- Key Insight: Aggregated protocols and substr
-
- BenchChem.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 6. ikm.org.my [ikm.org.my]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Microwave-Assisted Synthesis of 3-Acetyl-5-Methylindole: A Green Catalytic Protocol
Executive Summary
The acetylation of indole derivatives is a pivotal transformation in the synthesis of bioactive alkaloids, acting as a gateway to complex pharmaceutical scaffolds including serotonin receptor antagonists and anti-inflammatory agents. Traditional Friedel-Crafts acylation often relies on stoichiometric Lewis acids (e.g., AlCl₃) and halogenated solvents, resulting in poor atom economy and hazardous waste.
This guide details a microwave-assisted, solvent-free protocol for the regioselective synthesis of 3-acetyl-5-methylindole . By utilizing a reusable H-ZSM-5 zeolite catalyst under dielectric heating, this method achieves >90% yields in under 20 minutes, offering a superior, scalable alternative to conventional thermal heating.
Scientific Rationale & Mechanistic Insight
Why Microwave Irradiation?
Conventional heating relies on conductive transfer, often leading to thermal gradients and "wall effects." Microwave synthesis utilizes dielectric heating , where dipoles (in this case, the polar acetic anhydride and the ionic transition state) align with the oscillating electric field. This molecular friction generates rapid, volumetric heat, accelerating the reaction rate by orders of magnitude and suppressing side reactions (such as N-acetylation or polymerization).
The Catalyst: H-ZSM-5 Zeolite
While metal triflates (e.g., Sc(OTf)₃, InCl₃) are effective, they often require difficult separation. H-ZSM-5 (Zeolite Socony Mobil-5) is a heterogeneous aluminosilicate catalyst. Its specific pore size allows the diffusion of the indole substrate while its high Brønsted acidity activates the acylating agent. Crucially, it is easily recoverable and recyclable, aligning with Green Chemistry Principle #4 (Designing Safer Chemicals) and #9 (Catalysis).
Reaction Mechanism: C-3 Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The pyrrole ring of the indole is electron-rich (enamine-like character), with the C-3 position being the most nucleophilic.
Mechanism Steps:
-
Activation: The H-ZSM-5 acidic sites activate acetic anhydride, making the carbonyl carbon highly electrophilic.
-
Attack: The C-3 of 5-methylindole attacks the activated carbonyl, breaking the aromaticity of the pyrrole ring to form a sigma complex (Wheland intermediate).
-
Re-aromatization: Deprotonation restores aromaticity, yielding the 3-acetyl product and acetic acid byproduct.
Figure 1: Mechanistic pathway of the zeolite-catalyzed Friedel-Crafts acylation of 5-methylindole.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 5-Methylindole (98% purity) | Precursor |
| Reagent | Acetic Anhydride (ACS Reagent) | Acylating Agent & Solvent |
| Catalyst | H-ZSM-5 Zeolite (Si/Al ratio ~30) | Heterogeneous Acid Catalyst |
| Reactor | Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) | Energy Source |
| Vial | 10 mL Borosilicate Glass Pressure Vial | Reaction Vessel |
Pre-Reaction Preparation
-
Catalyst Activation: Calcine the H-ZSM-5 zeolite at 550°C for 4 hours prior to first use to remove adsorbed water and activate acidic sites. Store in a desiccator.
Step-by-Step Procedure
-
Loading: In a 10 mL microwave process vial, weigh 1 mmol (131 mg) of 5-methylindole.
-
Catalyst Addition: Add 50 mg of activated H-ZSM-5 zeolite.
-
Reagent Addition: Add 2 mmol (0.19 mL) of Acetic Anhydride. Note: The reagent acts as the solvent; no DCM or Nitromethane is required.
-
Sealing: Add a magnetic stir bar, cap the vial with a PTFE-lined septum, and place it in the microwave cavity.
-
Irradiation: Program the microwave with the following parameters:
-
Cooling: Allow the reaction to cool to <50°C using the reactor's compressed air cooling feature.
-
Work-up:
-
Dilute the reaction mixture with 5 mL Ethyl Acetate .
-
Filter the mixture through a small pad of Celite or sintered glass to recover the zeolite catalyst.
-
Wash the filtrate with saturated NaHCO₃ (2 x 5 mL) to neutralize excess acetic acid.
-
Wash with Brine (5 mL) .
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 7:3).
Figure 2: Operational workflow for the synthesis and isolation of 3-acetyl-5-methylindole.
Results & Characterization
Expected Data
-
Physical State: Off-white to pale yellow solid.
-
Yield: 92 - 96%.
-
Melting Point: 194 - 196°C.
Spectroscopic Validation
To confirm the synthesis of 3-acetyl-5-methylindole (and rule out N-acetylation), look for these key signals:
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.8 ppm (br s, 1H) | N-H | Indicates free N-H (confirms C-3 acylation). |
| δ 8.2 ppm (s, 1H) | C2-H | Deshielded proton adjacent to Nitrogen. | |
| δ 7.9 ppm (s, 1H) | C4-H | Aromatic proton ortho to methyl/acetyl. | |
| δ 2.45 ppm (s, 3H) | Acetyl -CH₃ | Characteristic ketone methyl group. | |
| δ 2.40 ppm (s, 3H) | Aryl -CH₃ | Methyl group on the indole ring. | |
| IR (KBr) | 3150-3250 cm⁻¹ | N-H Stretch | Broad band confirms secondary amine. |
| 1640-1660 cm⁻¹ | C=O Stretch | Strong band for conjugated ketone. |
Note: If N-acetylation occurs, the N-H signal will disappear, and the C=O stretch will shift to ~1700 cm⁻¹ (amide).
Optimization & Troubleshooting
Temperature Control
While the reaction proceeds at 90°C, increasing the temperature to 120°C can shorten the reaction time to 5-8 minutes. However, temperatures >140°C may promote polymerization of the indole.
Catalyst Recycling
The H-ZSM-5 catalyst can be reused.[3][4][5]
-
Protocol: Wash the recovered catalyst with Acetone (2x) and Water (2x). Dry at 100°C for 1 hour.
-
Efficiency: Activity typically remains >90% for up to 4 cycles.
Scaling Up
This protocol is scalable to ~10-20 mmol in a standard microwave vessel. For larger scales (multigram), a continuous flow microwave reactor is recommended to ensure uniform heating depth, as penetration depth of microwaves in organic solvents is limited (typically a few centimeters).
References
-
Microwave assisted acylation of indole over green, heterogeneous & recyclable catalyst H-ZSM-5. Source: International Journal of Creative Research Thoughts (IJCRT). URL:[Link]
-
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Microwave-Assisted Friedel-Crafts Reaction in the Presence of Ionic Liquids. Source: Biotage Application Notes. URL:[Link]
-
Catalyst and Solvent-Free Microwave Assisted Expeditious Synthesis of 3-Indolyl-3-hydroxy Oxindoles. Source: International Journal of Organic Chemistry. URL:[Link]
-
Friedel-Crafts acetylation of indole derivatives using Cu(OTf)2. Source: VNU Journal of Science. URL:[Link]
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea | MDPI [mdpi.com]
- 3. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Acetyl-5-Methylindole via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 3-acetyl-5-methylindole using recrystallization techniques. It is intended for researchers, scientists, and professionals in drug development who require high-purity material for their work. This guide details the principles of solvent selection, provides step-by-step protocols for both single-solvent and mixed-solvent recrystallization, and explains the scientific rationale behind each procedural step. The aim is to equip the user with the necessary knowledge to not only replicate the described methods but also to adapt them for other small organic molecules.
Introduction: The Critical Role of Purity
3-Acetyl-5-methylindole is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle of this method is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[3]
The Science of Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[4] An ideal solvent for recrystallizing 3-acetyl-5-methylindole should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when hot.[5]
-
Low solubility at room or lower temperatures: This ensures a good recovery of the purified compound upon cooling.[5]
-
Inertness: The solvent must not react with 3-acetyl-5-methylindole.[5]
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals.[6]
-
Favorable crystal formation: The solvent should promote the growth of well-defined crystals.[6]
-
Impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent, allowing for their removal by filtration.[4]
For 3-acetyl-5-methylindole, a moderately polar compound, solvents like ethanol, methanol, and acetone are often good starting points.[7] However, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed-solvent system, also known as a solvent-antisolvent system, can be employed.[8][9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[8] The two solvents must be miscible.[10]
Experimental Protocols
General Laboratory Best Practices
-
Always perform recrystallizations in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
When heating flammable solvents, use a steam bath, heating mantle, or a hot plate with a spark-proof controller. Never use an open flame.
-
To prevent bumping (sudden, violent boiling), add a boiling chip or use a magnetic stirrer.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility for 3-acetyl-5-methylindole is identified. Ethanol has been reported as a suitable solvent for the recrystallization of similar acetylindole compounds.[11]
Step-by-Step Procedure:
-
Dissolution: Place the crude 3-acetyl-5-methylindole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[12]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Disturbing the solution during this phase should be avoided.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath to maximize the recovery of the purified compound.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no single solvent meets all the criteria for a good recrystallization solvent. A common and effective mixed-solvent system for indole derivatives is ethanol-water.
Step-by-Step Procedure:
-
Dissolution in "Good" Solvent: Dissolve the crude 3-acetyl-5-methylindole in a minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent (Antisolvent): While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise until a faint cloudiness (turbidity) persists.[8] This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in a ratio that favors the "poor" solvent) to avoid redissolving the product.[10]
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of 3-acetyl-5-methylindole.
Caption: Recrystallization workflow for 3-acetyl-5-methylindole.
Data Summary: Potential Solvent Systems
The selection of an appropriate solvent system is critical and often requires empirical testing. The following table provides a starting point for solvent screening for the recrystallization of 3-acetyl-5-methylindole.
| Solvent/System | Type | "Good" Solvent | "Poor" Solvent | Rationale & Potential Issues |
| Ethanol | Single | N/A | N/A | Often effective for indole derivatives. May have moderate solubility at room temperature, potentially reducing yield. |
| Methanol | Single | N/A | N/A | Similar to ethanol, but lower boiling point may be advantageous for drying. |
| Acetone | Single | N/A | N/A | Good solvating power, but its high volatility can be challenging to work with. |
| Ethanol/Water | Mixed | Ethanol | Water | A versatile and commonly used system. The ratio needs to be carefully optimized to avoid "oiling out." |
| Acetone/Hexane | Mixed | Acetone | Hexane | Suitable for moderately polar compounds. The large polarity difference can lead to rapid precipitation if not added carefully. |
| Toluene/Heptane | Mixed | Toluene | Heptane | A less polar option, which may be useful if non-polar impurities are present. |
Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling out" occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the solute has a low melting point. | - Reheat the solution and add more of the "good" solvent.- Choose a solvent with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated. |
| The purified product is still colored. | - Colored impurities are not removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.[6] |
Conclusion
Recrystallization is a fundamental and effective technique for the purification of 3-acetyl-5-methylindole. By carefully selecting a suitable solvent system and adhering to the protocols outlined in this guide, researchers can obtain high-purity material essential for successful downstream applications in drug discovery and development. The principles and troubleshooting strategies discussed herein are broadly applicable and can be adapted for the purification of a wide range of crystalline organic compounds.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
(n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Sciencemadness.org. (2017, September 4). 3-acetylindole. Retrieved from [Link]
-
(n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
(n.d.). Recrystallization of S.A..pdf. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]
-
The Pharma Innovation. (2013, May 9). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link]
- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
-
International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. amherst.edu [amherst.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Hub: Regiocontrol in 5-Methylindole Acylation
Status: Operational Ticket ID: IND-5ME-ACYL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Group
Introduction: The 5-Methylindole Challenge
You are likely here because 5-methylindole is behaving differently than unsubstituted indole. The C5-methyl group is an electron-donating group (EDG) that activates the indole ring. While this increases nucleophilicity, it introduces two specific failure modes:
-
Polymerization: The activated ring is hypersensitive to strong Lewis acids (e.g.,
), leading to "tars" rather than acylated products. -
Regio-scrambling: While C3 is the thermodynamic preference, the increased electron density can stabilize the N-acylated kinetic product or lead to poly-acylation.
This guide provides self-validating protocols to force regioselectivity toward C3 (the usual target) or N1 (the alternative), specifically tailored for the activated 5-methylindole scaffold.
Module 1: The Mechanistic Landscape
To control the outcome, you must control the intermediate. The decision to acylate at C3 or N1 is determined by the Hard/Soft Acid-Base (HSAB) nature of the reaction environment.
-
C3-Acylation (Soft/Orbital Control): Favored by Lewis Acids or Grignard-mediated metallation. The C3 position is the "soft" nucleophilic site.
-
N1-Acylation (Hard/Charge Control): Favored by strong bases. Deprotonation creates a hard nucleophile at Nitrogen.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer. Note that Grignard reagents force C3 selectivity via a specific chelation mechanism.
Module 2: Troubleshooting C3-Acylation
The Goal: Install an acyl group at the 3-position (C3).
The Problem: 5-methylindole turns into black tar with
Root Cause Analysis
Standard Friedel-Crafts catalysts like Aluminum Trichloride (
The Solution: The "Soft" Lewis Acid Protocol
Use Diethylaluminum Chloride (
Protocol A: High-Fidelity C3-Acylation
Reference: Okauchi et al. & Benchchem Technical Notes [1, 3]
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Use anhydrous Dichloromethane (DCM).
-
Step 1 (Complexation): Dissolve 5-methylindole (1.0 equiv) in DCM at 0°C.
-
Step 2 (Catalyst Addition): Add
(1.0 M in hexane, 1.2 equiv) dropwise.[1]-
Checkpoint: The solution may turn slight yellow/orange. This is the aluminum-indole complex forming. Stir for 30 mins at 0°C.
-
-
Step 3 (Acylation): Add the Acyl Chloride (1.2 equiv) dropwise at 0°C.
-
Note: Do not let the temperature spike.
-
-
Step 4 (Quench): Pour into ice-cold saturated
or Rochelle's salt solution (to break the aluminum emulsion).
Data: Catalyst Performance on Activated Indoles
| Catalyst | Yield (C3) | Yield (N1) | Polymerization Risk | Notes |
| <30% | ~10% | High | Causes "tarring" of 5-methylindole. | |
| 60-70% | <5% | Moderate | Better, but workup can be messy (tin emulsions). | |
| 85-95% | 0% | Low | Recommended. Highly regioselective. | |
| 75-85% | <2% | Very Low | Green alternative; good for microwave synthesis. |
Module 3: Troubleshooting N1-Acylation
The Goal: Install an acyl group at the Nitrogen (N1). The Problem: The reaction keeps going to C3, or the yield is low due to hydrolysis.
Root Cause Analysis
To force N-acylation, you must invert the reactivity. You need to remove the proton before introducing the electrophile. The resulting indolyl anion is a hard nucleophile that attacks the hard carbonyl carbon of the acyl chloride.
The Solution: Hard Base Deprotonation
Use Sodium Hydride (NaH) in a polar aprotic solvent (DMF). This ensures complete deprotonation.
Protocol B: N1-Directed Acylation
Reference: Classical Nucleophilic Substitution / Benchchem [1]
-
Solvent: Anhydrous DMF (essential for stabilizing the anion).
-
Step 1 (Deprotonation): Suspend NaH (60% dispersion, 1.2 equiv) in DMF at 0°C.
-
Step 2 (Addition): Add 5-methylindole (1.0 equiv) slowly.
-
Visual Check: Evolution of
gas bubbles. Wait until bubbling ceases (approx. 30 mins). The solution often turns reddish-brown (indolyl anion).
-
-
Step 3 (Acylation): Add Acyl Chloride (1.1 equiv) dropwise.[1]
-
Step 4 (Workup): Dilute with water (carefully!) and extract with Ethyl Acetate.
Module 4: Advanced Troubleshooting (FAQs)
Q: I need C3-acylation, but I don't have . What is the alternative?
A: Use the Grignard Exchange Method .
React 5-methylindole with Methylmagnesium Bromide (
Q: Why am I seeing C2-acylation?
A: This is rare in Friedel-Crafts conditions but can happen if:
-
C3 is blocked: If C3 has a substituent, reaction moves to C2.
-
Intramolecular reactions: If the acyl group is tethered to the Nitrogen, it may cyclize to C2.
-
Directing Groups: If you have a Directing Group (DG) on the Nitrogen (like a pivaloyl or carbamate), it can direct lithiation to C2. For simple acylation, C2 is not accessible without blocking C3 first [2].
Q: My product is de-acylating during workup.
A: N-acyl indoles are essentially amides, but the nitrogen lone pair is part of the aromatic system, making the N-C(O) bond weaker than a normal amide. They are susceptible to hydrolysis in strong base or acid.
-
Fix: Use neutral buffers (pH 7 phosphate) for workup. Avoid prolonged exposure to NaOH or HCl.
References
-
Lebrasseur, N., & Larrosa, I. (2012).[4] Recent Advances in the C2 and C3 Regioselective Direct Arylation of Indoles. Advances in Heterocyclic Chemistry, 105, 309-351.[4] [Link]
-
Okauchi, T., et al. (2024). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. [Link]
-
Wang, Y., et al. (2025). Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. Journal of Organic Chemistry. [Link]
Sources
separating 1-(5-Methyl-1H-indol-3-yl)ethanone from unreacted starting material
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(5-Methyl-1H-indol-3-yl)ethanone. The most common synthetic route to this compound is the Friedel-Crafts acylation of 5-methyl-1H-indole.[1][2] Incomplete reactions are common, necessitating robust purification strategies to separate the desired acetylated product from the unreacted indole starting material and other potential side products. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of 5-methyl-1H-indole didn't go to completion. What is the best general strategy to remove the unreacted starting material?
A1: The most effective and widely used method for this separation is flash column chromatography on silica gel . The introduction of the acetyl group at the C3-position significantly increases the polarity of the product, this compound, compared to the relatively non-polar starting material, 5-methyl-1H-indole. This difference in polarity is the key physical property exploited for chromatographic separation.
Q2: How do I determine the optimal solvent system (mobile phase) for my column chromatography?
A2: The optimal mobile phase is always determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3][4] The goal is to find a solvent mixture that provides good separation between the product and the starting material. A good target is an Rf value (Retardation factor) of 0.2 - 0.4 for the desired product, this compound, and a significant difference (ΔRf) between it and the spot for 5-methyl-1H-indole.[3][4]
-
Causality: An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation to occur, without requiring an excessive volume of solvent for elution.
Q3: Can I use recrystallization to purify my product instead of chromatography?
A3: Recrystallization is a possibility but is often more challenging for this specific separation. It is most effective when the desired compound is a solid and the impurities are present in small amounts or have very different solubility profiles.
-
Advantages: Can be faster and less solvent-intensive than chromatography for large-scale purifications if a suitable solvent is found.
-
Disadvantages: 5-methyl-1H-indole and the acetylated product may have similar solubilities in many common solvents, making it difficult to achieve high purity. If the reaction has a low conversion rate, with a large amount of starting material remaining, recrystallization is unlikely to be effective. It is often better to first perform column chromatography and then recrystallize the partially purified product to achieve analytical purity.[5]
Q4: My purified product appears as an oil and refuses to solidify. What should I do?
A4: This is a common issue often caused by residual solvents or minor impurities preventing the formation of a crystal lattice. The recommended technique is trituration . This involves stirring or scratching the oil with a small amount of a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. For this compound, a non-polar solvent like hexanes or pentane is an excellent choice.[5] The mechanical action of scratching the flask with a glass rod can often induce crystallization.[5]
Q5: What are the potential side products I should be aware of during the Friedel-Crafts acylation of 5-methyl-1H-indole?
A5: Besides unreacted starting material, Friedel-Crafts reactions on indoles can generate other impurities.[1] Under harsh acidic conditions, potential side products include N-acylated indoles, di-acylated (N,C-3) products, and polymeric materials.[1] These are typically much more polar or have a significantly different Rf from the desired C3-acylated product and are usually well-separated by standard column chromatography.
Troubleshooting & Optimization Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking on the TLC plate. | 1. Sample Overload: Too much compound was spotted on the TLC plate.[3] 2. Compound Instability: Indoles can be sensitive to the acidic nature of standard silica gel, causing degradation during analysis.[3] 3. High Polarity: The compound is very polar and interacts too strongly with the silica. | 1. Dilute your sample before spotting it on the TLC plate. 2. Add 0.5-1% triethylamine (NEt₃) to your eluent to neutralize the acidic sites on the silica gel. This is a very common and effective technique for amines and indoles.[3] 3. Consider using a more polar mobile phase or a different stationary phase like neutral alumina.[3] |
| Product and starting material spots are too close on TLC (low ΔRf). | The polarity of the mobile phase is not optimized for this specific separation. | 1. If Rf values are too high (>0.7): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. 2. If Rf values are too low (<0.1): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4] 3. Try a different solvent system: Sometimes changing solvents entirely (e.g., dichloromethane/methanol) can alter the selectivity and improve separation. |
| Low yield after column chromatography. | 1. Irreversible Adsorption: The product may be strongly or irreversibly binding to the acidic silica gel. 2. Improper Fraction Collection: The product may have eluted in fractions that were discarded. | 1. Deactivate the silica gel by running the column with an eluent containing 1% triethylamine before loading your sample.[3] 2. Monitor the elution process meticulously with TLC, checking every few fractions to ensure you are not prematurely ending the collection. |
| Multiple spots are observed on TLC after purification. | The chosen purification method was not effective enough. | Re-purify the material using an optimized method. If you used column chromatography, try a shallower polarity gradient or a different solvent system.[5] If you used recrystallization, the material likely needs to be subjected to column chromatography first. |
Experimental Protocols & Workflows
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Protocol 1: TLC Analysis and Mobile Phase Optimization
Objective: To determine the ideal solvent system for separating this compound from 5-methyl-1H-indole.
Materials:
-
Silica gel TLC plates (e.g., F254)
-
Crude reaction mixture
-
Reference standard of 5-methyl-1H-indole (if available)
-
Solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc)
-
Developing chamber, UV lamp (254 nm)
Procedure:
-
Prepare Solvent Systems: In separate beakers, prepare small volumes of different hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3).
-
Spot the Plate: Draw a light pencil line ~1 cm from the bottom of a TLC plate. Dissolve a tiny amount of your crude mixture in a volatile solvent (like ethyl acetate or dichloromethane). Using a capillary tube, spot the crude mixture on the pencil line. If you have the starting material, spot it in an adjacent lane for comparison.
-
Develop the Plate: Place a small amount of your chosen solvent system into the developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The product, this compound, will be the more polar (lower Rf) spot compared to the 5-methyl-1H-indole starting material.
-
Optimize: Adjust the solvent ratio until the product spot has an Rf of ~0.3 and is well-separated from the starting material spot.[3][4] This is the mobile phase you will use for your column.
Protocol 2: Flash Column Chromatography
Objective: To purify the crude product on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (e.g., 60-120 mesh)
-
Optimized mobile phase from Protocol 1
-
Sand, cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent of your mobile phase (hexanes). Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[5] Drain the excess solvent until the level is just above the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your mobile phase. Carefully apply the sample to the top of the silica bed.
-
Elution: Carefully add the mobile phase to the top of the column. Using gentle air pressure (flash chromatography), begin pushing the solvent through the column.[4]
-
Fraction Collection: Begin collecting the eluent in separate test tubes (fractions).
-
Monitoring: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track which compounds are eluting. Fractions containing only the pure product should be combined.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow
Caption: Step-by-step column chromatography workflow.
References
- Zulkifli, S. Z., et al. (2022). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Benchchem.
- BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.
- Access to acylated pyrrolo[1,2-a]indoles - Supporting Information.
- Cohen, J. D., & Schulze, A. (1981). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology.
- Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. PrepChem.com.
- Column chromatography. Columbia University.
- Friedel–Crafts Acylation. MilliporeSigma.
- C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. ACS Publications.
- Kim, H. Y., et al. (2020). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules.
- Ali, H. M., et al. (2007). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. PMC - NIH.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Friedel–Crafts reaction. Wikipedia.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate.
- BenchChem. (2025). Technical Support Center: Purification of Crude 1-(5-bromo-1H-indazol-3-yl)ethanone. Benchchem.
Sources
troubleshooting low yields in 5-methylindole Friedel-Crafts reaction
Technical Support Center: 5-Methylindole Friedel-Crafts Optimization
Ticket ID: #FC-5MI-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting low yields and polymerization in 5-methylindole acylation/alkylation.
Executive Summary
You are likely experiencing low yields due to the "Indole Acid-Sensitivity Paradox."
While 5-methylindole is electron-rich (due to the C5-methyl group) and highly reactive toward electrophiles, this same electron density makes it hypersensitive to acid-catalyzed dimerization and polymerization. Traditional Friedel-Crafts catalysts (like
-
Polymerization: The catalyst protonates the indole, initiating a chain reaction of self-attack.
-
Deactivation: The Lewis Acid coordinates tightly to the N1 nitrogen, shutting down the ring's reactivity.
This guide provides a diagnostic workflow, mechanistic insights, and a validated "Gold Standard" protocol to restore your yields.
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields in indole functionalization.
Part 2: Technical FAQs & Troubleshooting
Q1: Why does my reaction turn into a black tar immediately upon adding ?
Diagnosis: Acid-Catalyzed Oligomerization.
The 5-methyl group pushes electron density into the ring, making C3 highly nucleophilic. However, in the presence of strong protic acids (generated by wet
The Fix:
-
Avoid
: It is too harsh for electron-rich indoles. -
Use Dialkylaluminum Chlorides: Reagents like Diethylaluminum chloride (
) are the "Gold Standard." They act as proton scavengers and are sufficiently Lewis acidic to activate acyl chlorides without decomposing the indole [1]. -
Alternative: If you must use metal halides, switch to Zinc Chloride (
) or Indium(III) Chloride ( ) . These are "softer" acids and far more tolerant of the indole system [2].
Q2: I see no reaction, only recovered starting material. Is the 5-methyl group sterically hindering the reaction?
Diagnosis: Nitrogen Coordination (Deactivation). Steric hindrance at C5 is negligible for C3 acylation. The issue is likely that your Lewis Acid is coordinating to the N1 lone pair instead of activating your electrophile (acyl chloride). This creates a cationic species that deactivates the ring toward electrophilic attack.
The Fix:
-
Change Addition Order: Premix the Lewis Acid and the Acyl Chloride for 15-30 minutes before adding the indole. This forms the active acylium ion complex first.
-
Use "Soft" Lewis Acids: Indium (
) and Zinc ( ) have a lower affinity for the hard nitrogen base compared to Aluminum or Boron species.
Q3: I am getting a mixture of C3- and N1-acylated products. How do I force C3 selectivity?
Diagnosis: Ambident Nucleophilicity. Indole anions (if basic conditions are used) react at N1. Neutral indoles react at C3.[1] However, high temperatures can promote thermodynamic equilibration to the N-acylated product or allow competitive N-attack.
The Fix:
-
Solvent Control: Use non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Polar solvents (DMF, THF) can stabilize the N-coordinated transition states.
-
Temperature: Keep the reaction at 0°C . C3-acylation is kinetically favored.
-
Reagent Selection:
is highly C3-selective because the aluminum coordinates transiently to the nitrogen, blocking it while simultaneously activating the acyl chloride for C3 attack [3].
Part 3: Mechanistic Insight
Understanding the competition between the desired pathway and the polymerization trap is critical.
Figure 2: Reaction pathways showing the competition between successful acylation (green) and acid-catalyzed polymerization (red).
Part 4: Validated Protocols
Protocol A: The "Gold Standard" (High Yield)
Best for valuable substrates where yield is paramount.
Reagents:
-
5-Methylindole (1.0 equiv)
-
Diethylaluminum chloride (
) (1.0 M in hexanes, 1.2 equiv) -
Acyl Chloride (1.2 equiv)
-
Anhydrous
(DCM)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 5-methylindole in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Cool to 0°C (ice bath). Add
dropwise.[2] Note: Fuming may occur; add slowly. -
Activation: Stir at 0°C for 30 minutes. (This protects the nitrogen and scavenges protons).
-
Reaction: Add the acyl chloride dropwise at 0°C.
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 1-3 hours).
-
Quench (CRITICAL): Pour the mixture slowly into a vigorously stirred pH 7 Phosphate Buffer or saturated
at 0°C. Do not use strong acid to quench, or you will polymerize the product.
Protocol B: The "Green" Alternative (Metal-Free/Mild)
Best for scale-up or avoiding pyrophoric aluminum reagents.
Reagents:
-
5-Methylindole (1.0 equiv)
-
Zinc Chloride (
) (1.2 equiv) OR Indium Trichloride ( ) (10 mol% catalytic) -
Acyl Chloride (1.2 equiv)
-
DCM or Nitromethane (
)
Procedure:
-
Mix
and Acyl Chloride in DCM at RT for 15 minutes to form the complex. -
Add 5-methylindole solution dropwise.
-
Stir at RT.[3] If sluggish, heat to 40°C.
-
Quench with water/brine.
Part 5: Catalyst Performance Comparison
| Catalyst | Lewis Acidity | Risk of Polymerization | Yield (Typical) | Notes |
| High (Hard) | Severe | < 30% | Causes tars; N-coordination deactivates ring. | |
| Moderate | Low | 85-95% | Recommended. Acts as proton scavenger. | |
| Moderate | Low | 60-75% | Good balance; easy to handle. | |
| Soft | Very Low | 70-85% | Can be used catalytically; water tolerant. | |
| High | High | < 40% | Similar issues to |
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000).[4] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[2] Organic Letters, 2(10), 1485–1487. Link
-
Nagarajan, R., & Perumal, P. T. (2002). InCl3-catalyzed Friedel–Crafts reaction of indoles with acyl chlorides. Tetrahedron, 58(6), 1229-1232. Link
- Bandini, M., & Umani-Ronchi, A. (2009). Catalytic Friedel-Crafts Reactions. Wiley-VCH. (General Reference on Indole Reactivity).
Sources
Technical Support Center: Optimizing TLC Mobile Phase for 3-Acetylindole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing Thin-Layer Chromatography (TLC) mobile phases for 3-acetylindole and its derivatives. Moving beyond simple protocols, we delve into the chemical principles governing separation, offering a structured approach to troubleshooting and method development.
Introduction: The Challenge of Indole Separation
3-Acetylindole and its derivatives are a cornerstone in pharmaceutical research, serving as precursors to a multitude of bioactive compounds.[1][2] Effective purification and reaction monitoring are critical, with TLC being the primary tool for rapid analysis. However, the unique chemical nature of the indole scaffold—specifically the weakly basic nitrogen and the potential for hydrogen bonding—often presents challenges on standard silica gel plates, leading to issues like streaking and poor separation.[3][4] This guide is designed to address these challenges systematically.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the TLC analysis of 3-acetylindole derivatives.
Q1: My spot isn't moving from the baseline (Rf ≈ 0). What's wrong?
A1: An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase (silica gel) and a low affinity for the mobile phase. The mobile phase is not polar enough to move the compound up the plate.
-
Solution: Increase the polarity of your mobile phase. For a common system like hexane/ethyl acetate, this means increasing the proportion of ethyl acetate. For instance, if you used a 9:1 hexane:ethyl acetate mixture, try 7:3 or 5:5.[5]
Q2: My spot ran with the solvent front (Rf ≈ 1). How do I fix this?
A2: An Rf value near one means your compound is highly soluble in the mobile phase and has minimal interaction with the stationary phase. The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. If you were using a 5:5 hexane:ethyl acetate mixture, try increasing the proportion of the non-polar solvent to 8:2 or 9:1.[5] An ideal Rf value for good separation is typically between 0.2 and 0.4.[3][4]
Q3: The spot for my 3-acetylindole derivative is streaking or "tailing." Why is this happening and how can I stop it?
A3: Streaking is the most frequent problem when working with indole derivatives on silica gel.[3][6][7] There are two primary causes:
-
Acid-Base Interaction (Most Common for Indoles): Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atom in the indole ring is weakly basic and can interact strongly with these acidic sites, causing the spot to drag or "streak" up the plate instead of moving as a compact spot.[4][7]
-
Sample Overload: Applying too much sample to the plate can exceed the capacity of the stationary phase, leading to streaking.[6]
-
Solutions:
-
Add a Basic Modifier: To counteract the acidity of the silica, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[4] Ammonium hydroxide can also be used, particularly in highly polar solvent systems.[4][8] This base will preferentially interact with the acidic silanol groups, allowing your indole derivative to travel up the plate unimpeded.
-
Reduce Sample Concentration: Dilute your sample before spotting it on the TLC plate. A 1% solution is often a good starting point.
-
Q4: I can't see my compound on the TLC plate. How can I visualize it?
A4: Since many indole derivatives are colorless, visualization techniques are necessary.
-
UV Light (Non-destructive): The aromatic indole ring system makes most derivatives UV-active. They will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[3][9] This should always be your first method of visualization.
-
Chemical Stains (Destructive): If your compound is not UV-active or for more sensitive detection, chemical stains are used.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific and sensitive stain for indoles, typically producing characteristic blue or purple spots.[3]
-
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound that can be oxidized (most organic compounds). It appears as yellow-brown spots on a purple background.[3]
-
p-Anisaldehyde or Vanillin Stains: These are good general-purpose stains that react with a wide variety of functional groups to give a range of colored spots upon heating.[3]
-
Q5: I suspect my compound is decomposing on the silica plate. How can I check this?
A5: Some electron-rich or acid-sensitive indole derivatives can degrade on the acidic surface of silica gel.[3][10]
-
Solution: 2D TLC Analysis. This technique can help determine if your compound is stable. If the compound is stable, it will appear on the diagonal after the second development. New spots appearing off the diagonal indicate decomposition.[3][10] If instability is confirmed, consider using a different stationary phase, such as neutral or basic alumina.[3]
A Systematic Approach to Mobile Phase Optimization
Achieving optimal separation requires a logical, step-by-step approach rather than random solvent testing. The goal is to find a solvent system that provides the desired Rf value and resolves your compound of interest from impurities.
Experimental Workflow for Mobile Phase Optimization
Caption: A systematic workflow for TLC mobile phase optimization.
Table 1: Common Mobile Phase Systems for Indole Derivatives
The choice of solvent system affects both polarity (Rf value) and selectivity (separation between spots). If a hexane/ethyl acetate system fails to provide adequate separation, consider a system with different solvent properties.
| Polarity | Solvent System (v/v) | Primary Use & Characteristics |
| Low | Hexane / Dichloromethane (CH₂Cl₂) | Separating very non-polar compounds. |
| Low-Medium | Hexane / Ethyl Acetate (EtOAc) | Excellent starting point. Good for a wide range of polarities.[3] |
| Medium | Dichloromethane (CH₂Cl₂) / Methanol (MeOH) | Offers different selectivity than EtOAc systems. Good for more polar compounds. |
| Medium-High | Chloroform (CHCl₃) / Methanol (MeOH) | A powerful system for polar compounds, often used for alkaloids.[9][11] |
| High | Ethyl Acetate / Methanol (EtOAc/MeOH) | Used for very polar derivatives. |
| Modifier | Add 0.1-1% Triethylamine (TEA) or NH₄OH | Add to any of the above systems to eliminate streaking caused by basic compounds.[4] |
Troubleshooting Guide at a Glance
This table summarizes the key problems and solutions discussed in this guide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spot at Baseline (Rf ≈ 0) | Mobile phase polarity is too low. | Increase the proportion of the polar solvent (e.g., from 9:1 to 7:3 Hexane:EtOAc). |
| Spot at Solvent Front (Rf ≈ 1) | Mobile phase polarity is too high. | Decrease the proportion of the polar solvent (e.g., from 5:5 to 8:2 Hexane:EtOAc). |
| Streaking or Tailing Spot | 1. Interaction with acidic silica.[4][7]2. Sample overload.[6] | 1. Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[4]2. Dilute the sample and re-spot. |
| Poor Separation (Spots Overlap) | The solvent system lacks selectivity for the compounds. | Try a different solvent system with similar polarity but different chemical properties (e.g., switch from Hexane/EtOAc to CH₂Cl₂/MeOH).[10] |
| No Visible Spots | 1. Compound is not UV-active.2. Sample concentration is too low.[6] | 1. Use a chemical stain (e.g., Ehrlich's reagent for indoles, or a universal KMnO₄ stain).[3]2. Concentrate the sample or spot multiple times in the same location. |
| Spots Appear Off-Diagonal in 2D TLC | Compound is decomposing on the silica plate.[3][10] | Consider using a less acidic stationary phase like neutral or basic alumina.[3] |
Detailed Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This method helps determine if your indole derivative is stable on silica gel.[3][10]
-
Obtain a square TLC plate.
-
Lightly spot your compound in one corner, about 1 cm from the edges.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it in a fume hood to ensure all solvent has evaporated.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition.
Protocol 2: Preparation and Use of Ehrlich's Reagent
This stain is highly effective for visualizing indole derivatives.[3]
-
Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde (p-DMAB) in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of ethanol. Store in a well-sealed bottle.
-
Application:
-
After developing and thoroughly drying your TLC plate, quickly dip it into the Ehrlich's reagent solution using forceps.
-
Alternatively, the reagent can be sprayed onto the plate in a fume hood.
-
Indole-containing compounds will typically appear as blue, purple, or pink spots, often without the need for heating.
-
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel. Retrieved from [Link]
-
Scribd. (n.d.). Chromogenic Reagent for Indoles. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Sciencemadness.org. (2017). 3-acetylindole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-acetylindole. PubChem. Retrieved from [Link]
-
JSM Central. (2016). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Technology Networks. (2023). High-Performance Thin-Layer Chromatography (HPTLC). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hy. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-acetylindole (C10H9NO). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chembam.com [chembam.com]
- 8. Chromatography [chem.rochester.edu]
- 9. JSM Central || Article Info [jsmcentral.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-acetyl-5-methylindole by Column Chromatography
This guide provides a comprehensive, experience-driven framework for the successful purification of 3-acetyl-5-methylindole using column chromatography. It is designed for researchers and drug development professionals to navigate common challenges, from method development to troubleshooting complex separations. Our focus is on explaining the causality behind experimental choices to empower users with a robust, self-validating purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding before proceeding to detailed protocols.
Q1: What are the key physicochemical properties of 3-acetyl-5-methylindole that influence its purification?
A1: Understanding the structure of 3-acetyl-5-methylindole is crucial. It possesses a moderately polar acetyl group and a relatively non-polar methylindole core. The indole nitrogen has a lone pair of electrons, imparting a slight basicity which can lead to tailing on standard silica gel due to interactions with acidic silanol groups.[1] Its aromatic structure makes it UV-active, which is the primary method for visualization.[1]
Q2: What is a good starting point for a mobile phase (eluent) to separate 3-acetyl-5-methylindole?
A2: A good starting point for normal-phase chromatography on silica gel is a binary solvent system of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2] Begin by developing a separation on a Thin-Layer Chromatography (TLC) plate to find a solvent ratio that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35, which is ideal for column chromatography.[3] A common starting ratio to test is 7:3 or 8:2 Hexane:Ethyl Acetate.
Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: There are several effective, and often sequential, methods for visualization:
-
UV Light (Non-destructive): As an aromatic indole, 3-acetyl-5-methylindole will absorb UV light. On a TLC plate containing a fluorescent indicator (F254), the compound will appear as a dark purple spot under short-wave UV light (254 nm).[1] This is the most common and convenient method for monitoring column fractions.
-
Iodine Chamber (Semi-destructive): Briefly placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[1]
-
Chemical Stains (Destructive): If UV and iodine are insufficient, specific chemical stains can be used. For indoles, Ehrlich's reagent is highly specific and typically produces distinctive blue or purple spots.[1] A more general stain like potassium permanganate (KMnO₄) can also be used, which reacts with most oxidizable organic compounds.[1]
Q4: Should I use silica gel or alumina as the stationary phase?
A4: Silica gel is the most common and recommended stationary phase for purifying indole derivatives.[3] However, standard silica gel is acidic and can sometimes cause degradation of sensitive compounds or irreversible adsorption.[1] If you observe significant streaking or low recovery that cannot be resolved with mobile phase modifiers, neutral alumina can be a good alternative.[1][4] For most standard purifications of 3-acetyl-5-methylindole, silica gel is perfectly suitable and cost-effective.
Section 2: Core Experimental Protocols
These protocols provide a validated, step-by-step approach to developing and executing the purification.
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This initial step is critical for selecting an appropriate mobile phase and assessing the purity of the crude material.
-
Prepare TLC Plate: Spot a small amount of your crude 3-acetyl-5-methylindole (dissolved in a volatile solvent like dichloromethane or ethyl acetate) onto a silica gel TLC plate.
-
Test Solvent Systems: Develop the plate in a chamber with a pre-selected solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize and Analyze: After development, dry the plate and visualize it under UV light (254 nm).
-
Optimize: The ideal solvent system will show good separation between the spot for 3-acetyl-5-methylindole and any impurities, with the target compound having an Rf value between 0.25 and 0.35.[3] Adjust the polarity (e.g., increase the percentage of ethyl acetate) until this target Rf is achieved.
Protocol 2: Standard Purification via Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use a silica-to-crude-product weight ratio of 40:1 to 100:1. Pack the column using the "wet slurry" method with your optimized mobile phase (or a slightly less polar version to start).[3] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). For compounds that are not easily soluble, or to achieve a tighter band, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[3]
-
Elution: Carefully add the mobile phase to the top of the column without disturbing the silica bed. Apply pressure (flash chromatography) and begin collecting fractions.
-
Gradient Elution (Recommended): For complex mixtures, a gradient elution is often more effective than an isocratic (single solvent system) one.[5] Start with a less polar mobile phase (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) to elute compounds with stronger interactions with the silica. This sharpens peaks and reduces elution time.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-acetyl-5-methylindole.
Protocol 3: Verifying Compound Stability with 2D TLC
This diagnostic test determines if your compound is degrading on the silica gel stationary phase.[1]
-
First Dimension: Spot your compound in one corner of a square TLC plate. Develop the plate as usual with your chosen eluent.
-
Dry and Rotate: Remove the plate and dry it thoroughly to remove all solvent.
-
Second Dimension: Rotate the plate 90 degrees so the line of separated spots from the first run is now the baseline. Develop the plate again in the same eluent system.
-
Analyze: Visualize the plate. If the compound is stable, you will see a single spot located on the diagonal from the origin. If new spots appear off this diagonal, it indicates that the compound is decomposing on the silica plate.[1][7]
Section 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Poor Separation or Overlapping Spots
-
Q: The spots on my TLC are streaking or tailing. What's wrong?
-
Cause: Tailing of indole derivatives is a classic problem caused by the interaction of the slightly basic indole nitrogen with the acidic silanol (-Si-OH) groups on the silica surface.[1] This causes a non-ideal equilibrium, leading to a "smear" rather than a tight spot.
-
Solution 1 (Modifier): Add a small amount (0.1-1%) of a modifier like triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase.[8][9] This basic additive will preferentially bind to the acidic sites on the silica, preventing your indole from interacting with them and resulting in sharper bands.
-
Solution 2 (Alternative Solvents): Sometimes, changing the solvent system can alter selectivity. Try a different solvent combination, such as dichloromethane/methanol.[1]
-
-
Q: My compound and an impurity have very similar Rf values. How can I separate them?
-
Cause: The chosen mobile phase does not have sufficient selectivity to differentiate between the two compounds.
-
Solution 1 (Shallow Gradient): Use a very shallow gradient of increasing polarity during your column. This subtle change in eluent strength can often resolve compounds that co-elute under isocratic conditions.[1]
-
Solution 2 (Change Solvent System): The selectivity of a separation is highly dependent on the mobile phase composition.[4] If a hexane/ethyl acetate system fails, try a system with different solvent properties, like dichloromethane/acetone or toluene/ethyl acetate.
-
Solution 3 (Change Stationary Phase): If solvent optimization is unsuccessful, the issue is selectivity. Changing the stationary phase from silica gel to alumina or a functionalized silica (like diol) can provide the different interaction mechanism needed for separation.[1]
-
Problem 2: Low or No Recovery of the Compound
-
Q: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase.
-
Cause 1 (Insufficiently Polar Eluent): The mobile phase may simply not be strong enough to displace your compound from the silica.
-
Solution 1: Gradually increase the polarity of the mobile phase. If the compound still doesn't elute after your planned gradient, you can try flushing the column with a much more polar "kick" solvent, such as 5-10% methanol in dichloromethane, to recover it.[1]
-
Cause 2 (Irreversible Adsorption/Decomposition): The compound may be binding irreversibly to the acidic sites on the silica gel, or it may be decomposing.[1]
-
Solution 2: First, confirm stability using the 2D TLC protocol.[1] If decomposition is observed, you must deactivate the silica gel by pre-treating it with a base like triethylamine or switch to a less acidic stationary phase like neutral alumina.[1]
-
Problem 3: Column Blockage or Cracking
-
Q: The solvent flow through my column has stopped completely.
-
Cause 1 (Precipitation): The crude sample may have precipitated at the top of the column if it was not fully soluble in the mobile phase or was loaded in a solvent that was too strong. This is a common issue when wet-loading a concentrated sample.
-
Solution: Use the dry loading method to prevent this.[3] If the column is already blocked, the prognosis is poor, but you may be able to carefully remove the top layer of silica with the precipitated material.
-
Cause 2 (Fine Particles): Very fine silica particles may have clogged the frit at the bottom of the column.
-
Solution: Ensure you are using high-quality silica gel and consider adding a small layer of sand at the bottom of the column before adding the silica slurry.
-
Section 4: Data Tables & Visualizations
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
| Solvent | Eluent Strength (ε° on Silica) | Boiling Point (°C) | Polarity Index |
| n-Hexane | 0.01 | 69 | 0.1 |
| Toluene | 0.29 | 111 | 2.4 |
| Dichloromethane | 0.42 | 40 | 3.1 |
| Ethyl Acetate | 0.58 | 77 | 4.4 |
| Acetone | 0.65 | 56 | 5.1 |
| Acetonitrile | 0.65 | 82 | 5.8 |
| Methanol | 0.95 | 65 | 5.1 |
Data adapted from standard chromatography literature.
Table 2: Quick Troubleshooting Summary
| Symptom | Common Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | Acidic silica interacting with basic indole nitrogen.[1] | Add 0.1-1% triethylamine or ammonia to the eluent.[8][9] |
| No Elution | Eluent is not polar enough; Irreversible adsorption.[1] | Increase eluent polarity; Flush with 5-10% MeOH/DCM.[1] |
| Compound Decomposition | Compound is unstable on acidic silica gel.[7] | Confirm with 2D TLC; Deactivate silica or use alumina.[1] |
| Poor Separation | Insufficient selectivity of the mobile phase.[4] | Try a different solvent system (e.g., DCM/MeOH); Use a shallow gradient.[1] |
| Column Blockage | Sample precipitation on loading. | Use the dry loading method.[3] |
Diagrams
Caption: Workflow for Purification of 3-acetyl-5-methylindole.
Caption: Troubleshooting Decision Tree for Low Compound Recovery.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sepscience.com [sepscience.com]
- 12. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving 1,3-Diacetyl-5-methylindole Side Products
Welcome to the Technical Support Center for the synthesis and purification of 1,3-diacetyl-5-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during their experiments. Here, we provide in-depth technical guidance in a question-and-answer format, grounded in established chemical principles and practical, field-proven insights.
Introduction: The Challenge of Regioselective Indole Acylation
The synthesis of 1,3-diacetyl-5-methylindole, a valuable intermediate in medicinal chemistry, typically proceeds via a Friedel-Crafts acylation of 5-methylindole. While seemingly straightforward, the indole nucleus possesses two nucleophilic sites: the N1-position and the electron-rich C3-position. This dual reactivity often leads to a mixture of products, complicating purification and reducing the yield of the desired 1,3-diacetylated product. Understanding the underlying mechanisms is key to controlling the reaction's outcome.
dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 1: General reaction scheme for the acylation of 5-methylindole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction produced a complex mixture of products. How can I identify the major components?
A: A complex product mixture is a common issue in indole acylation. The primary components to look for are the desired 1,3-diacetyl-5-methylindole, the two mono-acetylated side products (1-acetyl-5-methylindole and 3-acetyl-5-methylindole), and unreacted 5-methylindole. The most effective way to identify these is through a combination of Thin Layer Chromatography (TLC) and spectroscopic analysis (NMR and Mass Spectrometry).
Troubleshooting Protocol: Product Identification
-
TLC Analysis:
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of a non-polar and a polar solvent is generally effective. Start with a 7:3 or 8:2 mixture of hexane and ethyl acetate. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).[1]
-
Visualization:
-
UV Light (254 nm): All indole derivatives are UV-active and will appear as dark spots.[1]
-
p-Anisaldehyde or Vanillin Stain: These general stains can help visualize the spots after heating.
-
Ehrlich's Reagent: This is a specific stain for indoles and will produce characteristic blue or purple spots.[1]
-
-
Expected Elution Order: Generally, the less polar compounds will have a higher Rf value. The expected order from highest to lowest Rf is: Unreacted 5-methylindole > 1-acetyl-5-methylindole > 3-acetyl-5-methylindole > 1,3-diacetyl-5-methylindole.
-
-
Spectroscopic Analysis: After a preliminary separation by column chromatography (see Q3), analyze the fractions by NMR and Mass Spectrometry.
Table 1: Comparative Analytical Data of 1,3-Diacetyl-5-methylindole and Potential Side Products
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (in CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| 5-Methylindole | 131.17 | ~2.4 (s, 3H, Ar-CH₃), ~6.4 (m, 1H, H3), ~7.0-7.5 (m, Ar-H), ~8.0 (br s, 1H, NH) | 131 (M⁺), 130, 103, 77[2] |
| 1-Acetyl-5-methylindole | 173.21 | ~2.4 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, N-COCH₃), Aromatic protons shifted downfield compared to 5-methylindole. | 173 (M⁺), 131 (M-COCH₂), 130 |
| 3-Acetyl-5-methylindole | 173.21 | ~2.4 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, C-COCH₃), Aromatic protons and NH proton significantly shifted downfield. | 173 (M⁺), 158 (M-CH₃), 130 |
| 1,3-Diacetyl-5-methylindole | 215.24 | ~2.4 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, N-COCH₃), ~2.7 (s, 3H, C-COCH₃), Aromatic protons significantly deshielded. | 215 (M⁺), 173 (M-COCH₂), 158, 130 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. This table provides estimated values based on known indole derivatives.[3][4][5][6]
Q2: What causes the formation of mono-acetylated side products, and how can I favor the formation of the di-acetylated product?
A: The formation of mono-acetylated products is a direct consequence of the two reactive sites on the indole ring. The regioselectivity of the acylation (N-acylation vs. C-acylation) is influenced by the reaction conditions.
Mechanistic Insight: N- vs. C-Acylation
-
N-Acylation: This is often the kinetically favored process, especially under basic conditions or with highly reactive acylating agents. The indole nitrogen is a relatively good nucleophile and can readily attack the electrophilic acylating agent.[7]
-
C-Acylation: This is typically the thermodynamically favored process. Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism, preferentially occurs at the electron-rich C3 position.[8][9][10] The use of a Lewis acid catalyst is crucial for generating the acylium ion, the key electrophile in this reaction.[9][10]
dot graph "Acylation_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Competing N- and C-acylation pathways.
Troubleshooting Strategies to Promote Di-acylation:
-
Choice of Acylating Agent and Catalyst: For Friedel-Crafts acylation, acetic anhydride in the presence of a Lewis acid is a common choice. The strength of the Lewis acid can influence the outcome. Milder Lewis acids like zinc chloride or iron(III) chloride can sometimes offer better control than stronger ones like aluminum chloride, which may promote polymerization.[11]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the thermodynamically more stable 1,3-diacetylated product. Monitor the reaction progress by TLC to determine the optimal time.
-
Stoichiometry: Use a molar excess of the acylating agent (e.g., 2.5-3 equivalents of acetic anhydride) to ensure both the N1 and C3 positions are acetylated.
Experimental Protocol: Synthesis of 1,3-Diacetyl-5-methylindole (Adapted from a general procedure for 1,3-diacetylindole) [12]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 5-methylindole (1 equivalent).
-
Reagents: Add acetic anhydride (10 equivalents) and a catalytic amount of 85% phosphoric acid (approximately 25 drops per gram of indole).
-
Reaction: Heat the mixture on a steam bath and reflux for 20-30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralization: Slowly add sodium bicarbonate until the excess acid and acetic anhydride are neutralized (cessation of gas evolution).
-
Precipitation: Allow the mixture to stand in an ice bath for 10-15 minutes to precipitate the product.
-
Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Q3: How can I effectively separate the desired 1,3-diacetyl-5-methylindole from the side products?
A: The most common and effective methods for purifying the product mixture are column chromatography and recrystallization. The choice between them depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide: Purification
1. Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[1] If your compounds are acid-sensitive, you can use deactivated silica gel (by adding 1-3% triethylamine to the eluent).[1]
-
Mobile Phase Selection: As determined by your initial TLC analysis, a hexane/ethyl acetate solvent system is a good starting point.[1] You can run a solvent gradient, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) to elute the less polar impurities first, and gradually increasing the polarity (e.g., to 7:3 or 6:4) to elute the more polar desired product.
-
Loading the Column: For optimal separation, use a "dry loading" method. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[13]
dot graph "Column_Chromatography" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 3: Workflow for purification by column chromatography.
2. Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[14] For acetylated indoles, polar protic solvents like ethanol or isopropanol are often good choices.[12] You may also use a solvent pair, such as ethanol/water or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, this may be due to too rapid cooling or a too-high concentration. Try reheating the solution, adding more solvent, and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.
References
-
MDPI. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281. Retrieved from [Link]
-
Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry, 25(1), 569-571. Retrieved from [Link]
-
Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. Retrieved from [Link]
-
Tran, P. H., Nguyen, A. T. D., Nguyen, H. T., & Le, T. N. (2017). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 22(10), 1667. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. Al-Mukhtar Journal of Sciences, 22(2), 415-422. Retrieved from [Link]
-
Amazon AWS. (n.d.). Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones Supporting In. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetylindole. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Diacetylindole. NIST Chemistry WebBook. Retrieved from [Link]
-
Dinnimath, B. M. (2013). Synthesis and Developing of New Thiazolidones and Thiotriazole- Indoles as Potent Anticonvulsant Agents. The Pharma Innovation, 2(5), 41-50. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diacetyl-1H-indole. PubChem. Retrieved from [Link]
-
American Chemical Society. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. The Journal of Organic Chemistry, 83(13), 7481–7493. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Dinnimath, B. M. (2013). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylindole. PubChem. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]
-
American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
American Chemical Society. (2025). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). 1H and 13C NMR studies of 7‐azaindole and related compounds. Retrieved from [Link]
-
National Institutes of Health. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification using Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-3-acetylindole. Retrieved from [Link]
-
The Pharma Innovation. (2013). JOURNAL Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(5-Methyl-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(5-Methyl-1H-indol-3-yl)ethanone, a key intermediate in various pharmacological syntheses. By comparing its spectral features with those of closely related indole derivatives, we offer a comprehensive framework for the structural elucidation of this class of compounds. This document is designed to move beyond a simple recitation of data, providing insights into the causal relationships between molecular structure and spectral output, thereby ensuring a robust and self-validating analytical approach.
Introduction: The Role of NMR in Indole Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. For substituted indoles, which form the backbone of numerous pharmaceuticals, ¹H NMR provides critical information on the substitution pattern and electronic environment of the heterocyclic ring system. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal offer a detailed map of the molecule's structure.
In this guide, we will dissect the ¹H NMR spectrum of this compound. To provide a clearer understanding, we will compare its spectrum with two key analogues: 3-Acetylindole and 5-Methylindole. This comparative approach highlights the influence of the acetyl and methyl substituents on the chemical shifts of the indole protons.
Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole core, the methyl group at the 5-position, and the acetyl group at the 3-position. The expected chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the acetyl group.
A detailed breakdown of the expected ¹H NMR signals is as follows:
-
N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm). Its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding.
-
Pyrrole Ring Proton (H2): The H2 proton, situated between the nitrogen and the acetyl-bearing carbon, is expected to be significantly deshielded and appear as a singlet or a narrow multiplet around δ 8.0-8.5 ppm.
-
Benzene Ring Protons (H4, H6, H7):
-
H4: This proton is adjacent to the pyrrole ring and is expected to appear as a singlet or a narrow doublet around δ 7.8-8.0 ppm.
-
H6: This proton is ortho to the methyl group and will likely appear as a doublet of doublets around δ 7.0-7.2 ppm.
-
H7: This proton is meta to the methyl group and is expected to be a doublet around δ 7.2-7.4 ppm.
-
-
Methyl Protons (5-CH₃ and Acetyl-CH₃):
-
5-CH₃: The methyl group on the benzene ring will appear as a sharp singlet around δ 2.4-2.5 ppm.
-
Acetyl-CH₃: The methyl protons of the acetyl group are also a sharp singlet, typically found slightly more downfield, around δ 2.5-2.6 ppm.
-
The following diagram illustrates the proton environments of this compound.
Figure 2: A generalized workflow for ¹H NMR spectroscopy from sample preparation to structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound can be readily interpreted through a systematic analysis of chemical shifts, integration, and coupling patterns, especially when compared with simpler analogues like 3-Acetylindole and 5-Methylindole. This comparative approach not only aids in the confident assignment of all proton signals but also deepens the understanding of substituent effects in the indole ring system. The provided protocol for data acquisition and analysis serves as a robust framework for obtaining high-quality, reproducible results, which are essential in the fields of medicinal chemistry and drug development.
References
- Benchchem. (2025).
- Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723–728.
- MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1483.
- YouTube. (2025, February 22).
-
PubChem. (n.d.). 5-Methylindole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]
- ACS Omega. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
- Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
-
Wikipedia. (n.d.). 5-Methylindole. Retrieved from [Link]
- Journal of Organic Chemistry. (1962). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.
-
PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Characterization of 3-acetyl-5-methylindole
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-acetyl-5-methylindole, a derivative of the versatile indole scaffold, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of analytical techniques, centered around the characteristic Infrared (IR) carbonyl stretch, to provide a comprehensive framework for its characterization. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating analytical workflow.
Part 1: The Carbonyl Signature - Analysis by Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequency of the absorbed radiation is characteristic of the specific bond and its environment, providing a molecular "fingerprint."
For 3-acetyl-5-methylindole, the most prominent and diagnostic feature in its IR spectrum is the carbonyl (C=O) stretching vibration from the acetyl group at the C3 position.
Theoretical Basis: What Influences the Carbonyl Stretch?
The position of the C=O stretching band is highly sensitive to the electronic environment. For a typical saturated aliphatic ketone, this band appears around 1715 cm⁻¹[1][2]. However, in 3-acetyl-5-methylindole, several factors come into play:
-
Conjugation: The acetyl group is conjugated with the indole ring system. This delocalization of π-electrons reduces the double-bond character of the carbonyl group, weakening the C=O bond and lowering its vibrational frequency.
-
Substitution on the Indole Ring: The methyl group at the C5 position is an electron-donating group. It increases the electron density within the indole ring, which further enhances conjugation with the acetyl group. This electron-donating effect is expected to shift the carbonyl stretching frequency to a slightly lower wavenumber compared to the unsubstituted 3-acetylindole[3].
Based on the spectrum of the closely related 3-acetylindole, the carbonyl stretch is observed as a very strong band. The addition of the 5-methyl group would likely shift this peak slightly.
Experimental Data: IR Absorption of Acetylindoles
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Aromatic/Aliphatic Stretch (cm⁻¹) | Reference |
| 3-acetylindole | ~1680 - 1700 | ~3345 | ~3045 / 2971 | [4][5] |
| 3-acetyl-5-methylindole (Predicted) | ~1675 - 1695 | ~3340 | ~3040 / 2970 | N/A |
Table 1: Characteristic IR absorption frequencies for 3-acetylindole and predicted values for 3-acetyl-5-methylindole.
Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)
This protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample.
-
Sample Preparation: Grind a small amount (1-2 mg) of 3-acetyl-5-methylindole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify the wavenumbers of key absorption bands, paying special attention to the 1600-1800 cm⁻¹ region for the carbonyl stretch.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. (PDF) Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family [academia.edu]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. 3-Acetylindole(703-80-0) IR Spectrum [m.chemicalbook.com]
Comparative Mass Spectrometry Profiling: 3-Acetyl-5-Methylindole vs. Structural Isomers
Executive Summary & Strategic Context
In drug discovery, the indole scaffold is ubiquitous, serving as the core pharmacophore for therapeutics ranging from NSAIDs (Indomethacin) to triptans. 3-acetyl-5-methylindole (MW 173.21 Da) represents a critical synthetic intermediate. Its structural integrity is defined by two substituents: an electron-withdrawing acetyl group at C3 and an electron-donating methyl group at C5.
For the analytical chemist, the challenge is not merely detecting the molecular ion, but differentiating this specific regioisomer from its alternatives (e.g., 2-acetyl-5-methylindole or 3-acetyl-2-methylindole). This guide moves beyond basic spectral listing to provide a mechanistic comparison of fragmentation pathways, enabling precise structural confirmation.
Theoretical Framework: The Fragmentation Cascade
To validate the identity of 3-acetyl-5-methylindole, one must understand the causality of its dissociation. Unlike simple indoles, the 3-acetyl group directs the primary fragmentation via alpha-cleavage.
The Primary Pathway (EI Source @ 70 eV)
The fragmentation follows a predictable high-energy cascade governed by the stability of the resulting cations.
-
Molecular Ion (
, m/z 173): The radical cation is formed. The 5-methyl group stabilizes the ring system, often resulting in a high-intensity molecular ion compared to non-methylated analogues. -
-Cleavage (Loss of Methyl, m/z 158): The bond adjacent to the carbonyl is the weakest link. The loss of a methyl radical (
) generates a stable acylium ion ( ). This is typically the Base Peak (100%) in 3-acylindoles. -
Decarbonylation (Loss of CO, m/z 130): The acylium ion ejects neutral carbon monoxide. The resulting ion is a substituted quinolinium-like species (ring expansion).
-
Ring Fragmentation (Loss of HCN, m/z 103): Characteristic of all indoles, the pyrrole ring collapses, ejecting hydrogen cyanide.
Visualizing the Pathway
The following diagram maps the specific mass transitions for 3-acetyl-5-methylindole.
Figure 1: Step-wise fragmentation pathway of 3-acetyl-5-methylindole under Electron Ionization (70 eV).
Comparative Analysis: Alternatives & Isomers
This section objectively compares 3-acetyl-5-methylindole against its most common structural "mimics" (isomers) and evaluates the utility of different ionization techniques.
A. Isomeric Differentiation (The "Alternatives")
Distinguishing the 3-acetyl isomer from the 2-acetyl isomer is critical. While both have the same mass (173), their fragmentation kinetics differ due to the stability of the cation formed at the C3 vs. C2 position.
| Feature | 3-Acetyl-5-Methylindole (Target) | 2-Acetyl-5-Methylindole (Alternative) | Diagnostic Logic |
| Base Peak | m/z 158 ( | m/z 158 or 173 | 3-acyl cations are resonance-stabilized by the indole nitrogen lone pair more effectively than 2-acyl cations. |
| High (50-80%) | Very High (80-100%) | 2-substituted indoles often show stronger molecular ions due to reduced fragmentation rates. | |
| m/z 130/158 Ratio | High | Low | The decarbonylation (158 |
| Ortho Effect | Negligible | Possible | 2-acetyl group may interact with N-H, leading to unique H-transfer peaks (M-17 or M-18) not seen in the 3-isomer. |
B. Methodological Comparison: EI vs. ESI
Choosing the right ionization source is the first step in experimental design.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) | Application Recommendation |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | Use EI for structural elucidation and library matching. |
| Dominant Species | Fragment Ions (m/z 158) | Protonated Molecule | Use ESI for purity checks in LC-MS workflows. |
| Sensitivity | Moderate (ng range) | High (pg range) | ESI is preferred for trace analysis in biological matrices. |
| Structural Data | Rich fingerprint | Minimal (requires MS/MS) | If using ESI, CID (Collision Induced Dissociation) is mandatory to replicate the EI fragmentation pattern. |
Experimental Protocol: Structural Validation Workflow
This protocol is designed to be self-validating. If the System Suitability Criteria are not met, the data should be rejected.
Phase 1: Sample Preparation
-
Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile for EI direct probe to prevent background adducts.
-
Concentration: 10 µg/mL (ppm).
-
Vial: Amber glass (indoles are light-sensitive; oxidation leads to m/z +16 peaks).
Phase 2: Instrument Parameters (GC-MS / EI)[1][2][3]
-
Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard).[1]
-
Scan Range: m/z 40 – 300.
Phase 3: Data Acquisition & Logic Flow
Use the following decision tree to interpret the resulting spectrum.
Figure 2: Decision logic for confirming structural identity.
Phase 4: System Suitability (Self-Validation)
-
S/N Ratio: The Molecular Ion (173) must have S/N > 10:1.
-
Fragment Ratio: The abundance ratio of 158/173 should be between 1.2 and 2.0. Deviations suggest co-eluting impurities or ion source contamination.
References
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Standard text on alpha-cleavage mechanisms).
-
Jackson, A. H., et al. (1968). "Mass spectra of indole derivatives." Journal of the Chemical Society C: Organic. (Foundational paper on indole fragmentation rules).
-
NIST Chemistry WebBook. "Indole, 3-acetyl-". National Institute of Standards and Technology. (Reference for 3-acetylindole fragmentation pattern used for derivative extrapolation).
-
Holčapek, M., et al. (2010). "Mass spectrometry of indole derivatives." Mass Spectrometry Reviews. (Comprehensive review of indole ionization behaviors).
Sources
13C NMR chemical shifts for indole C3-acetyl group
Comparative Guide: Evaluating 13C NMR Chemical Shift Prediction Methods for the Indole C3-Acetyl Group
Executive Summary
The C3-acetyl group is a critical pharmacophore in indole-based drug development, frequently appearing in synthetic cannabinoids, kinase inhibitors, and anti-inflammatory agents. Accurate assignment of its 13C NMR chemical shifts—specifically the carbonyl carbon (C=O), the methyl carbon (CH3), and the quaternary C3 carbon—is essential for structural validation. This guide objectively compares the performance of Empirical Prediction Software, Quantum Mechanical (DFT) modeling, and Experimental NMR across different solvents, providing actionable protocols for analytical scientists.
Mechanistic Context: The "Push-Pull" Electronic Environment
To evaluate prediction methods, one must first understand the causality behind the chemical shifts of 3-acetylindole[1]. The indole core is highly electron-rich. When an electron-withdrawing acetyl group is attached at the nucleophilic C3 position, a conjugated "push-pull" system is established. The indole nitrogen acts as the electron donor (push), and the carbonyl oxygen acts as the electron acceptor (pull).
This resonance significantly impacts the local magnetic environment:
-
C3 Quaternary Carbon: Experiences increased electron density via enamine-like donation, leading to an unusually shielded chemical shift (~116.7 ppm in CDCl3) compared to typical aromatic carbons[2].
-
Carbonyl Carbon (C=O): The polarization of the C=O bond is enhanced by the nitrogen's electron donation, resulting in a deshielded shift (~192.3 ppm in CDCl3)[2].
-
Solvent Effects: In hydrogen-bond accepting solvents like DMSO-d6, the interaction with the indole N-H proton pulls electron density away from the proton, increasing the electron density on the nitrogen. This amplifies the push-pull effect, further deshielding the carbonyl carbon to ~193.3 ppm[3].
Push-pull resonance in 3-acetylindole dictating 13C NMR chemical shifts.
Comparative Analysis: Experimental vs. Predictive Methodologies
Empirical Prediction (HOSE-code based)
Tools like ChemDraw or MestReNova rely on Hierarchical Orthogonal Space Encoding (HOSE) codes, matching the local atomic sphere against a database.
-
Performance: While incredibly fast, empirical predictors often overestimate the carbonyl chemical shift of 3-acetylindole (predicting ~196-197 ppm).
-
Causality for Error: The database algorithms frequently default to generic aryl-ketone parameters, failing to fully weight the long-range, enamine-like nitrogen donation unique to the indole core.
Quantum Mechanical Prediction (DFT-GIAO)
Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method provides a first-principles calculation of magnetic shielding tensors.
-
Performance: When paired with a Polarizable Continuum Model (PCM) to simulate solvent effects, DFT achieves high accuracy (within 1-2 ppm of experimental values).
-
Trade-off: It requires significant computational overhead and rigorous conformational searching, but it correctly accounts for the push-pull polarization that empirical methods miss.
Experimental NMR (The Ground Truth)
Experimental acquisition remains the gold standard. Solvent choice is critical; non-polar solvents (CDCl3) provide the baseline electronic state[2], while polar aprotic solvents (DMSO-d6) induce observable shifts due to hydrogen bonding[3].
Quantitative Data Comparison
The following table summarizes the performance of predictive models against verified experimental literature values for the C3-acetyl group.
| Carbon Position | Experimental (CDCl3)[2] | Experimental (DMSO-d6)[3] | Empirical Predictor (HOSE Estimate) | DFT Prediction (B3LYP/PCM) |
| C=O (Carbonyl) | 192.3 ppm | 193.3 ppm | ~196.5 ppm (Overestimated) | 192.8 ppm |
| C3 (Indole Quat.) | 116.7 ppm | 117.3 ppm | ~118.0 ppm | 115.9 ppm |
| CH3 (Methyl) | 26.8 ppm | 27.8 ppm | ~28.5 ppm | 26.5 ppm |
Data Interpretation: DFT accurately mirrors the experimental CDCl3 data, whereas empirical methods struggle with the highly polarized carbonyl environment.
Self-Validating Experimental & Computational Protocols
To ensure data integrity, both experimental and computational workflows must be treated as self-validating systems containing built-in quality control checks.
Parallel workflows for experimental NMR acquisition and DFT-based shift prediction.
Protocol A: High-Resolution 13C NMR Acquisition (Experimental)
-
Sample Preparation: Dissolve 25-30 mg of 3-acetylindole in 0.6 mL of CDCl3.
-
Causality: This high concentration ensures a sufficient signal-to-noise ratio (SNR) for the slow-relaxing quaternary C3 and C=O carbons within a standard 1-2 hour acquisition window.
-
-
Shimming and Lock Validation (QC Step): Lock onto the deuterium signal. Shim the Z1-Z5 gradients.
-
Self-Validation: Run a quick 1D 1H NMR. The solvent residual peak linewidth at half-height (FWHM) must be < 1.0 Hz before proceeding to 13C acquisition.
-
-
Acquisition (zgpg30): Utilize a 30-degree excitation pulse with inverse gated decoupling (WALTZ-16). Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: The 30-degree pulse allows for faster longitudinal relaxation recovery, maximizing signal averaging efficiency for the quaternary carbons.
-
-
Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transform to suppress baseline noise. Reference the central CDCl3 triplet to exactly 77.16 ppm.
Protocol B: DFT-GIAO Chemical Shift Prediction (Computational)
-
Conformational Search & Geometry Optimization: Generate the starting geometry (evaluating both syn and anti conformers of the acetyl group relative to the C2-H). Optimize using DFT at the B3LYP/6-311+G(d,p) level.
-
Frequency Check (QC Step): Run a vibrational frequency calculation on the optimized geometry.
-
Self-Validation: The strict absence of imaginary frequencies validates that the geometry is a true local minimum and not a transitional saddle point.
-
-
GIAO Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method. Apply the Polarizable Continuum Model (PCM) set to chloroform to account for solvent dielectric effects.
-
Linear Scaling: Convert the raw shielding tensors (
) to chemical shifts ( ) using empirically derived scaling factors specific to the B3LYP/6-311+G(d,p) basis set ( ).
References
1.[2] Redalyc. Rhodium (II) Catalyzed Wolff Rearrangement of a Carbenoid Derived from an Indolyl Diazopropanedione. Available at: 2.[1] PubChem. 3-Acetylindole | C10H9NO | CID 12802. Available at: 3.[3] IKM Institut Kimia Malaysia. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Available at:
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 5-Methylindole Derivatives
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 5-methylindole and related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of indole chromophore spectroscopy, presents comparative experimental data, and offers a validated protocol for accurate spectral acquisition.
The Significance of the Indole Chromophore in Scientific Research
The indole ring system is a cornerstone of biological chemistry and pharmaceutical design, most notably as the side chain of the amino acid tryptophan. Its unique electronic structure makes it an intrinsic fluorescent and UV-absorbing probe, allowing scientists to monitor protein folding, substrate binding, and other molecular interactions.[1][2] 5-Methylindole, a common derivative, serves as a vital building block in the synthesis of compounds with diverse pharmacological activities, including potential anticancer agents and kinase inhibitors.[3][4]
A thorough understanding of how substitutions, such as the methyl group at the 5-position, alter the UV-Vis absorption spectrum is critical for both qualitative identification and quantitative analysis.[5][6] These spectral shifts provide invaluable insights into the electronic environment of the molecule, which can be leveraged for reaction monitoring, purity assessment, and concentration determination via the Beer-Lambert law.[7][8]
Theoretical Basis: Electronic Transitions in Indole Derivatives
The UV spectrum of indole is primarily characterized by two electronic transitions, designated as the ¹La and ¹Lb bands.[9] These transitions originate from the promotion of π electrons to π* antibonding orbitals.[8]
-
The ¹Lb Band: This transition typically appears at longer wavelengths with fine vibrational structure. It is sensitive to substitution on the benzene portion of the indole ring.[9]
-
The ¹La Band: This transition is more intense and appears at shorter wavelengths. It is more sensitive to substitutions on the pyrrole ring and is significantly affected by solvent polarity.[9]
The position of a substituent profoundly influences these transitions. Methyl substitutions on the pyrrole ring tend to affect the ¹La and ¹Lb energies in tandem.[9] Conversely, substitutions on the benzyl ring, such as the methyl group in 5-methylindole, can lift the degeneracy of these transitions, leading to more resolved spectra.[9]
Solvent Effects: The solvent environment plays a crucial role in modulating the absorption maxima.[1][2] Polar solvents can interact with the dipole moment of the indole ring, which often increases upon electronic excitation.[1] This interaction typically stabilizes the excited state, resulting in a bathochromic (red) shift of the absorption maximum, particularly for the ¹La band.[2][10] This sensitivity makes consistent solvent choice paramount for reproducible results.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the reported UV-Vis absorption maxima (λmax) for indole and several of its methyl-substituted derivatives in different solvents. This data facilitates a direct comparison and highlights the impact of substituent position and solvent polarity.
| Compound | Solvent | λmax (nm) | Notes / Transition | Source |
| Indole | Methanol | 235, 312 | Polymerization study baseline | [11] |
| Indole | Gas Phase | 270 | ¹Lb band | [12] |
| 5-Methylindole | Not Specified | 296 | Likely the ¹La band | [13] |
| 3-Methylindole | Cyclohexane | 288 | Main fluorescence band | [10] |
| 5-Methoxyindole | Cyclohexane | 299 | Main fluorescence band | [10] |
Note: The value for 5-methylindole at 296 nm is derived from a study on its biotransformation; while this peak corresponds to the 5-methylindole chromophore, a second peak at 636 nm was observed for the resulting 5,5′-dimethylindigo product.[13]
Standardized Protocol for UV-Vis Spectral Acquisition
This section outlines a robust, self-validating methodology for determining the UV-Vis absorption spectrum of a 5-methylindole derivative. The protocol is designed to ensure accuracy, reproducibility, and adherence to established spectroscopic principles.
4.1. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer, such as a Cary 100 Bio or a Beckman 3600, is recommended.[9][10] The instrument should be capable of scanning from at least 190 nm to 700 nm.[6]
-
Cuvettes: Use 1 cm path length quartz cuvettes, as glass and plastic absorb significantly in the UV region.[14]
-
Solvent: Select a high-purity, UV-grade solvent (e.g., cyclohexane, methanol, ethanol) that dissolves the analyte and is transparent in the desired wavelength range.[8]
-
Analyte: 5-methylindole or a derivative of interest, with known purity.[3]
4.2. Experimental Procedure
-
Instrument Warm-up: Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow the system to warm up for at least 30 minutes to ensure stable output.[14]
-
Sample Preparation:
-
Prepare a stock solution of the 5-methylindole derivative in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0.[14] This range ensures the measurement is within the linear dynamic range of the Beer-Lambert law.[7]
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This is the "blank."[14]
-
Place the blank cuvette in both the reference and sample holders of the spectrophotometer.
-
Run a baseline scan across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvette itself.[15]
-
-
Sample Measurement:
-
Remove the blank from the sample holder and replace it with a cuvette containing your diluted analyte solution. Keep the blank in the reference beam path.
-
Initiate the scan. The software will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Once the scan is complete, examine the resulting spectrum.
-
Identify the wavelength(s) at which maximum absorbance occurs (λmax). The software's peak-picking function can be used for precise determination.
-
Record the λmax value(s) and the corresponding absorbance.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protocol for acquiring a UV-Vis spectrum.
Caption: Workflow for UV-Vis analysis of 5-methylindole derivatives.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Bandyopadhyay, B., et al. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. Retrieved February 26, 2026, from [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Aaron, J. J., et al. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. Retrieved February 26, 2026, from [Link]
-
On-water accelerated sulfenylation of indole derivatives under visible light irradiation. (2025, March 14). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (n.d.). Sim4t. Retrieved February 26, 2026, from [Link]
-
5-Methylindole. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Vila, J. A., et al. (2021, February 10). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics. Retrieved February 26, 2026, from [Link]
-
Optical properties of 3-substituted indoles. (2020, July 29). RSC Publishing. Retrieved February 26, 2026, from [Link]
-
Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Retrieved February 26, 2026, from [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). University of Delaware. Retrieved February 26, 2026, from [Link]
-
UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved February 26, 2026, from [Link]
-
Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved February 26, 2026, from [Link]
-
5-Methylindole. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved February 26, 2026, from [Link]
-
Bonifazi, D., et al. (2014, August 4). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Retrieved February 26, 2026, from [Link]
-
UV‐vis absorption spectra of 5 a and 6 a in CH2Cl2 (3×10⁻⁵ mol L⁻¹)... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Nateghi, M. R., et al. (n.d.). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. Retrieved February 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 5-Methylindole 99 614-96-0 [sigmaaldrich.com]
- 4. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sim4t.com [sim4t.com]
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- 8. researchgate.net [researchgate.net]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
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A Senior Application Scientist's Guide to Distinguishing 3-Acetyl and 1-Acetyl Isomers by NMR Spectroscopy
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct biological activities and physical properties. Consequently, the ability to unambiguously differentiate between isomers is a critical analytical challenge. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for distinguishing between 3-acetyl and 1-acetyl isomers, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for molecular structure determination.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][2] This capability is particularly crucial when differentiating constitutional isomers, such as 3-acetyl and 1-acetyl variants of a core scaffold, where the connectivity of the acetyl group is the sole distinguishing feature.
This guide will navigate through the fundamental principles and advanced applications of NMR spectroscopy in isomer differentiation. We will explore how one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, HMBC, and NOESY, can be synergistically employed to provide unequivocal structural assignments.
The Challenge: Differentiating Connectivity
Consider a hypothetical heterocyclic core structure where an acetyl group can be attached at either the 1-position (N-acetylation) or the 3-position (C-acetylation). While seemingly a subtle difference, the resulting 1-acetyl and 3-acetyl isomers will have distinct electronic environments for their constituent atoms. These differences manifest as unique chemical shifts, coupling patterns, and through-bond or through-space correlations in their respective NMR spectra.
A Multi-faceted NMR Approach for Isomer Elucidation
A comprehensive analysis leveraging a suite of NMR experiments is the most robust strategy for distinguishing between the 3-acetyl and 1-acetyl isomers.
One-Dimensional (1D) NMR: The First Line of Inquiry
¹H NMR Spectroscopy:
Proton NMR is often the initial and most informative experiment. Key diagnostic features include:
-
Chemical Shifts: The electronic environment surrounding a proton dictates its chemical shift. The proximity of the acetyl group's carbonyl moiety will deshield adjacent protons, causing them to resonate at a higher frequency (downfield). In the 3-acetyl isomer, protons on the core structure near the C3 position will experience a significant downfield shift. Conversely, in the 1-acetyl isomer, protons on the core adjacent to the N1 position will be similarly affected. The methyl protons of the acetyl group will also exhibit distinct chemical shifts in each isomer.
-
Signal Multiplicity (Splitting Patterns): Spin-spin coupling between neighboring non-equivalent protons provides valuable connectivity information. Analyzing the splitting patterns of the aromatic or heterocyclic core protons can help to deduce the substitution pattern.
-
Integration: The area under each proton signal is proportional to the number of protons it represents, confirming the number of protons in each distinct chemical environment.
¹³C NMR Spectroscopy:
Carbon NMR provides complementary information and can be particularly useful for distinguishing isomers.[1]
-
Number of Signals: In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. The number of signals can indicate the degree of symmetry in the molecule.[4] For our isomeric pair, both will likely show the same number of carbon signals, but their chemical shifts will differ.
-
Chemical Shifts: The chemical shift of a carbon atom is highly sensitive to its electronic environment. The carbonyl carbon of the acetyl group will have a characteristic chemical shift in the range of 160-220 ppm.[5] More importantly, the carbons of the core structure will exhibit different chemical shifts depending on the position of the acetyl group. For the 3-acetyl isomer, the C3 carbon and its neighbors will be significantly deshielded. For the 1-acetyl isomer, the carbons adjacent to the N1 position will show the most pronounced downfield shifts.
Two-Dimensional (2D) NMR: Unraveling the Connectivity Puzzle
While 1D NMR provides a wealth of information, spectral overlap can sometimes lead to ambiguity. 2D NMR techniques disperse the signals into a second dimension, resolving overlapping peaks and revealing correlations between nuclei.[6]
COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[1][7] This is invaluable for tracing out the proton connectivity within the core structure and confirming assignments made from 1D ¹H NMR. For both isomers, COSY will reveal the coupling network of the core protons.
HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[1][6][8] This powerful technique allows for the unambiguous assignment of protonated carbons. By combining the information from ¹H and ¹³C NMR spectra, HSQC provides a clear picture of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment is often the key to definitively distinguishing between the 3-acetyl and 1-acetyl isomers. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[1][8][9] This long-range connectivity information is crucial for identifying the point of attachment of the acetyl group.
-
For the 3-acetyl isomer: A crucial HMBC correlation will be observed between the methyl protons of the acetyl group and the C3 carbon of the core structure. Additionally, correlations between these methyl protons and the acetyl carbonyl carbon will be present.
-
For the 1-acetyl isomer: The key HMBC correlation will be between the methyl protons of the acetyl group and the carbons of the core structure adjacent to the N1 position. A correlation to a quaternary carbon two bonds away can be particularly diagnostic.
The presence or absence of these specific long-range correlations provides irrefutable evidence for the correct isomeric structure.
NOESY (Nuclear Overhauser Effect Spectroscopy):
The NOESY experiment detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å.[1][10] This is particularly useful for determining stereochemistry and conformation. In the context of distinguishing these constitutional isomers, NOESY can provide confirmatory evidence.
-
For the 3-acetyl isomer: A NOESY correlation may be observed between the acetyl methyl protons and a proton on the core structure that is spatially close to the C3 position.
-
For the 1-acetyl isomer: A NOESY correlation would be expected between the acetyl methyl protons and a proton on the core structure near the N1 position.
The observed NOE correlations can help to build a three-dimensional model of the molecule and further support the structural assignment.
Visualizing the Strategy: An Experimental Workflow
The logical flow of experiments is critical for an efficient and definitive structural elucidation.
Caption: Experimental workflow for isomer differentiation.
Comparative Data Summary
The following table summarizes the expected key NMR observables for the 3-acetyl and 1-acetyl isomers. (Note: Specific chemical shifts are dependent on the core structure and solvent).
| NMR Experiment | 3-Acetyl Isomer | 1-Acetyl Isomer |
| ¹H NMR | Protons near C3 are significantly deshielded. | Protons near N1 are significantly deshielded. |
| Acetyl methyl protons have a specific chemical shift. | Acetyl methyl protons have a different, distinct chemical shift. | |
| ¹³C NMR | C3 and adjacent carbons are deshielded. | Carbons adjacent to N1 are deshielded. |
| Acetyl carbonyl and methyl carbons have characteristic shifts. | Acetyl carbonyl and methyl carbons have characteristic shifts. | |
| HMBC | Key Correlation: Acetyl-CH ₃ ↔ C 3 of the core. | Key Correlation: Acetyl-CH ₃ ↔ Carbons adjacent to N1. |
| NOESY | Correlation between acetyl-CH ₃ and nearby core proton(s). | Correlation between acetyl-CH ₃ and nearby core proton(s). |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the general steps for acquiring high-quality NMR data for the purpose of distinguishing acetyl isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified isomer.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
1D ¹H NMR: Acquire a standard proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of ¹³C.
-
2D COSY: Use a standard gradient-enhanced COSY pulse sequence.
-
2D HSQC: Use a standard gradient-enhanced, edited HSQC pulse sequence to differentiate between CH, CH₂, and CH₃ groups.
-
2D HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.
-
2D NOESY: If required, use a standard gradient-enhanced NOESY pulse sequence with an appropriate mixing time (e.g., 500-800 ms for small molecules).
4. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the ¹H NMR signals.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and identify the key correlations that differentiate the isomers.
Conclusion
The unambiguous differentiation of 3-acetyl and 1-acetyl isomers is a testament to the power and versatility of modern NMR spectroscopy. While 1D ¹H and ¹³C NMR provide initial, valuable clues, the definitive assignment hinges on the long-range connectivity information gleaned from 2D HMBC experiments. The strategic application of a suite of NMR techniques, as outlined in this guide, provides a robust and self-validating system for structural elucidation. For researchers in drug discovery and development, where subtle structural changes can have profound biological consequences, mastering these NMR methodologies is not just an analytical exercise but a critical component of ensuring the identity and purity of their compounds.
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HPLC retention time comparison for methylindole ketones
An In-depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Methylindole Ketones
Introduction
Methylindole ketones are a class of organic compounds that feature both a methyl-substituted indole ring and a ketone functional group. Their structural diversity and presence in various biologically active molecules make them significant targets in pharmaceutical and chemical research. The ability to effectively separate and quantify these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
This guide provides a detailed comparison of HPLC retention times for various methylindole ketones, focusing on how different stationary and mobile phases influence their separation. We will explore the underlying chromatographic principles, provide detailed experimental protocols, and present comparative data to assist researchers in method development and optimization.
Understanding the Chromatographic Behavior of Methylindole Ketones
The retention of methylindole ketones in reverse-phase HPLC is primarily governed by their hydrophobicity. The indole ring itself is relatively nonpolar, while the ketone group and any other polar substituents contribute to the molecule's overall polarity. The position of the methyl group on the indole ring can also subtly influence retention through steric and electronic effects.
The Role of the Stationary Phase
The choice of stationary phase is a critical factor in achieving optimal separation.
-
C18 (Octadecylsilane): This is the most common reverse-phase stationary phase, offering a high degree of hydrophobicity. It separates analytes primarily based on their nonpolar character. For methylindole ketones, longer retention times are generally observed on C18 columns due to the hydrophobic nature of the indole nucleus.
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic indole ring of the analyte. This can be particularly advantageous for separating isomers or compounds with similar hydrophobicity.
The Influence of the Mobile Phase
The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, dictates the elution strength.
-
Organic Modifier: Acetonitrile is often preferred for the analysis of indole derivatives as it can offer different selectivity compared to methanol and generally results in lower backpressure. The percentage of the organic modifier in the mobile phase is a key parameter for controlling retention times; a higher percentage leads to shorter retention times.
-
pH: The pH of the mobile phase can influence the ionization state of the analytes. While the indole ring itself is weakly acidic, the overall molecule's charge state can be affected by other functional groups, thus impacting retention.
Comparative Analysis of Retention Times
To illustrate the impact of different stationary phases on the separation of methylindole ketones, a comparative study was conducted.
Experimental Workflow
Safety Operating Guide
Proper Disposal of 1-(5-Methyl-1H-indol-3-yl)ethanone: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(5-Methyl-1H-indol-3-yl)ethanone, a compound frequently utilized in chemical synthesis and pharmaceutical research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
While a specific Safety Data Sheet (SDS) for this compound was not located, hazard assessment based on structurally similar indole-containing compounds, such as 1-(1H-indol-3-yl)ethanone and 1-methyl-1H-indole-3-carbaldehyde, dictates a cautious approach.[1] GHS classifications for related compounds suggest that this chemical should be treated as potentially hazardous, with risks including skin and eye irritation, and potential toxicity if swallowed or inhaled.[2] Therefore, it must be managed as a regulated hazardous waste.
Core Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by a hierarchy of waste management principles. The primary goal is to prevent waste generation whenever possible.[3] This can be achieved through careful experimental planning, purchasing only the necessary quantities of reagents, and considering less hazardous substitutes.[3] When waste is unavoidable, it must be handled in a manner that minimizes risk to human health and the environment.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[4][5] This means that the generator of the waste is responsible for it from the point of generation to its final disposal.[5] Similarly, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices in laboratories through its Laboratory Standard (29 CFR 1910.1450).[6][7][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in solid form and as residue in containers.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against potential exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat is necessary to protect against skin contact.
Waste Segregation: The Cornerstone of Safety
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][9] Never mix incompatible chemicals.[6]
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with the chemical. High-density polyethylene (HDPE) is often a suitable choice.[10]
-
Incompatibility: Based on general knowledge of indole compounds, avoid mixing this compound with strong oxidizing agents, strong acids, and strong bases.[1] Consult a chemical incompatibility chart for detailed guidance.[11][12]
Waste Container Labeling: Clarity is Key
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.[4][9][13]
-
Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled with the words "Hazardous Waste."[4][14]
-
Contents: Clearly list the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4] For mixtures, list all components and their approximate percentages.[14]
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Toxic").
Storage of Waste: Safe and Secure
Waste containers must be stored in a designated and safe location pending pickup by a licensed disposal company.[6]
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[15] This area should be under the control of laboratory personnel and away from high-traffic zones.[16]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[17]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[14][17]
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled properly as they may contain hazardous residue.[5]
-
Triple Rinsing: An empty container that held this chemical must be triple rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[17]
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[17]
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing or removing the original chemical label.[17] However, always confirm your institution's specific policy on this matter.
Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary measure based on the hazards of structurally similar compounds. |
| Container Material | High-Density Polyethylene (HDPE) or other compatible material | To prevent chemical reactions and ensure container integrity.[10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent exothermic reactions, gas evolution, or other hazardous events.[1][11][12] |
| Storage Location | Designated Satellite Accumulation Area | To ensure control, minimize traffic, and facilitate safe collection.[15] |
| Empty Container Protocol | Triple Rinse with Solvent | To remove hazardous residue and allow for non-hazardous disposal of the container.[17] |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these structured procedures, which are grounded in established regulatory standards and best practices, researchers can mitigate risks and ensure compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
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Personal protective equipment for handling 1-(5-Methyl-1H-indol-3-yl)ethanone
A Researcher's Guide to Safely Handling 1-(5-Methyl-1H-indol-3-yl)ethanone
As researchers and drug development professionals, our work with novel compounds like this compound is critical for scientific advancement. This compound, belonging to the versatile indole derivative family, holds potential in various therapeutic areas.[1] However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, technically grounded framework for handling this compound, ensuring that robust safety practices are integrated into every step of your workflow. The focus is not just on what to do, but why each measure is a critical component of a self-validating safety system in the laboratory.
Hazard Identification: A Precautionary Approach
Specific toxicological data for this compound is not extensively documented. Therefore, we must adopt the precautionary principle, treating it as potentially hazardous based on the known properties of its parent chemical class, indole derivatives.[2] Indoles and related ketones can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4]
Anticipated Hazards:
-
Skin and Eye Irritation: Many indole derivatives cause skin irritation and can lead to serious eye damage upon contact.[3][4][5]
-
Respiratory Tract Irritation: If the compound is a fine powder, inhalation can lead to respiratory irritation.[3][4]
-
Acute Toxicity: While data is limited, related compounds have shown to be harmful if swallowed and toxic in contact with skin.[3][5]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier, which will offer the most detailed and compound-specific safety information.[6] Section 8 of the SDS is particularly crucial as it outlines exposure controls and personal protection measures.[7]
Core Personal Protective Equipment (PPE) Requirements
PPE is the final barrier between you and a potential hazard.[7][8] Its selection must be deliberate and based on a thorough risk assessment of the procedure being performed.
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles are mandatory. A full-face shield must be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., sonication, heating). | This dual-layer protection is essential to prevent contact with powders or solutions that can cause serious, irreversible eye damage. Standard safety glasses do not provide an adequate seal against splashes or fine particulates.[3][9] |
| Hand Protection | Chemical-resistant nitrile gloves are the minimum requirement. Inspect gloves for any defects before each use. For prolonged contact or when using solvents, consult a glove compatibility chart. | Nitrile provides good resistance against a broad range of chemicals. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination after handling.[3] Contaminated gloves should be disposed of immediately as hazardous waste.[3][10] |
| Protective Clothing | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required. For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat. | The lab coat protects your skin and personal clothing from incidental contact. An apron provides an additional impermeable barrier during higher-risk procedures.[8] Contaminated clothing should be removed immediately and decontaminated before reuse.[5][6] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, or if procedures may generate significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | Engineering controls like a fume hood are the primary defense against airborne hazards.[11] A respirator serves as essential backup protection, especially in scenarios with insufficient ventilation.[6] |
Operational Protocols: Integrating Safety into Your Workflow
Safe handling is an active process that extends beyond simply wearing PPE. The following procedural steps are designed to minimize exposure at every stage.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and gather all necessary equipment, including waste containers. Know the precise location of the nearest eyewash station and safety shower.[6][9]
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a micro-spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Tare the weighing paper or container before adding the compound to prevent contamination of the balance.
-
-
Dissolving the Compound:
-
Add solvents slowly to the solid to prevent splashing.
-
If the dissolution process requires heating or agitation, ensure the vessel is appropriately sealed or vented to avoid pressure buildup.
-
-
Post-Handling:
The following diagram illustrates the decision-making process for selecting the appropriate level of engineering and respiratory protection.
Caption: PPE selection workflow based on procedural risk.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert: Immediately notify colleagues and the lab supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small, manageable spills, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill.[10] Avoid creating dust.
-
Clean-Up: While wearing full PPE, carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[3][10]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.[12]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][12]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle. All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing papers, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[10] A high-density polyethylene (HDPE) container is generally suitable.[10]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Disposal: All chemical waste must be disposed of through your institution's EHS office or a certified hazardous waste contractor.[2][10] Never dispose of this compound down the drain or in regular trash.[3][14]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
